Perphenazine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
3111-71-5 |
|---|---|
Molecular Formula |
C21H27Cl2N3OS |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C21H26ClN3OS.ClH/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26;/h1-2,4-7,16,26H,3,8-15H2;1H |
InChI Key |
ONDBZOZCVLIFKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl |
Related CAS |
2015-28-3 |
Origin of Product |
United States |
Fundamental Pharmacological Investigations of Perphenazine Hydrochloride
Receptor Binding Profiles and Affinities
Perphenazine (B1679617) hydrochloride exhibits a broad receptor binding profile, interacting with dopamine (B1211576), serotonin (B10506), adrenergic, and histamine (B1213489) receptors. patsnap.compatsnap.comresearchgate.net The affinity of a drug for a receptor is often expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
Dopamine Receptor Subtype Interactions (D1, D2, D3)
Perphenazine acts as a potent antagonist at dopamine D2 receptors, which is considered its primary mechanism of action for its antipsychotic effects. drugbank.compatsnap.compatsnap.compediatriconcall.com It demonstrates a high affinity for D2 receptors, effectively blocking the activity of dopamine in the brain. drugbank.comnih.gov Research indicates that perphenazine has a significantly higher affinity for D2 receptors compared to D1 receptors. drugbank.comnih.gov The binding affinity of perphenazine for various dopamine receptor subtypes is detailed in the table below.
| Receptor Subtype | Ki Value (nM) |
| Dopamine D1 | - |
| Dopamine D2 | 0.16 - 1.4 |
| Dopamine D2L | 0.066 - 3.4 |
| Dopamine D2S | 0.062 |
| Dopamine D3 | 0.13 - 0.43 |
| Dopamine D4 | 28.5 |
This table presents a range of reported Ki values from multiple sources. caymanchem.commedchemexpress.comglpbio.commedchemexpress.comapexbt.comtargetmol.comportico.orgmedchemexpress.comncats.io
Serotonin Receptor Subtype Interactions (e.g., 5-HT2A)
| Receptor Subtype | Ki Value (nM) |
| Serotonin 5-HT1A | 421 |
| Serotonin 5-HT2A | 0.211 - 6 |
| Serotonin 5-HT2C | 132 |
| Serotonin 5-HT6 | 17 |
| Serotonin 5-HT7 | 23 |
This table presents a range of reported Ki values from multiple sources. caymanchem.commedchemexpress.comglpbio.commedchemexpress.comtargetmol.comportico.org
Adrenergic Receptor Interactions (e.g., Alpha-1A)
Perphenazine demonstrates antagonist activity at adrenergic receptors, particularly the alpha-1A subtype. patsnap.commedchemexpress.commedchemexpress.commedchemexpress.com This interaction can lead to a decrease in blood pressure. patsnap.com The binding affinities for various adrenergic receptor subtypes are listed below.
| Receptor Subtype | Ki Value (nM) |
| Alpha-1A Adrenergic | 10 |
| Alpha-2A Adrenergic | 1848 |
| Alpha-2B Adrenergic | 104.9 |
| Alpha-2C Adrenergic | 85.2 |
This table presents reported Ki values. caymanchem.com
Histamine H1 Receptor Antagonism
Perphenazine is a potent antagonist of the histamine H1 receptor. patsnap.commedchemexpress.commedchemexpress.com This action is associated with sedative effects. patsnap.compatsnap.com The Ki value for the H1 receptor indicates a high affinity.
| Receptor Subtype | Ki Value (nM) |
| Histamine H1 | 0.473 - 8 |
This table presents a range of reported Ki values from multiple sources. caymanchem.comglpbio.comapexbt.comtargetmol.comportico.org
Exploration of Other Neurotransmitter System Modulations (e.g., GABAA receptor agonism for specific derivatives)
While perphenazine itself does not show agonist activity at the GABAA receptor, a derivative, perphenazine 4-aminobutyrate mesylate, has been shown to act as a GABAA receptor agonist. portico.org Perphenazine also interacts with muscarinic cholinergic receptors, although with lower affinity compared to other receptors. caymanchem.comapexbt.com Specifically, it binds to the M3 muscarinic receptor with a Ki value of 810.5 nM. caymanchem.com
Mechanisms of Receptor Antagonism and Signal Transduction
The primary mechanism of action for perphenazine is the blockade of dopamine D2 receptors in the brain's mesolimbic and mesocortical pathways. drugbank.comresearchgate.netpediatriconcall.com By antagonizing these receptors, perphenazine reduces the hyperactivity of dopamine, which is implicated in the symptoms of psychosis. patsnap.compatsnap.com This blockade of D2 receptors is a key feature of typical antipsychotics. nih.gov
The interaction of perphenazine with alpha-adrenergic receptors involves G protein-coupled signaling pathways. drugbank.com Specifically, the alpha-1 adrenergic receptor's action is mediated by G proteins that activate a phosphatidylinositol-calcium second messenger system. drugbank.com
Furthermore, some research suggests that perphenazine may exert some of its effects through the reactivation of protein phosphatase 2A (PP2A), which in turn can dephosphorylate and inactivate Akt, a key protein in cell survival signaling pathways. nih.gov This mechanism has been explored in the context of its potential antitumor effects. nih.gov
G-Protein Coupled Receptor (GPCR) Interactions and Signaling Pathways (e.g., phosphatidylinositol-calcium second messenger system)
Perphenazine's interaction with G-protein coupled receptors (GPCRs) is extensive, underpinning its therapeutic effects and pharmacological activity. medchemexpress.comnih.gov It binds to a wide array of receptors, including dopaminergic, serotonergic, adrenergic, histaminergic, and muscarinic receptors. nih.govpatsnap.compatsnap.com The binding affinity of perphenazine for these different GPCRs varies, which accounts for its complex pharmacological profile. nih.gov
A key signaling pathway influenced by perphenazine is the phosphatidylinositol-calcium second messenger system. drugbank.compharmacompass.comnih.gov This pathway is engaged following the binding of perphenazine to specific GPCRs, such as the alpha-1 adrenergic receptor. drugbank.comnih.gov The antagonism of this receptor, which is coupled to Gq proteins, modulates the activation of the phosphatidylinositol-calcium second messenger system, leading to downstream cellular effects. drugbank.comdrugbank.com
The compound's high affinity for dopamine D2 and D3 receptors is a central element of its action. medchemexpress.commedchemexpress.com It also demonstrates significant antagonism at serotonin 5-HT2A and 5-HT2C receptors. nih.gov Furthermore, perphenazine interacts with histamine H1 receptors and various adrenergic and muscarinic cholinergic receptors. amegroups.orgncats.io This multi-receptor binding profile highlights its broad impact on neuronal signaling. patsnap.com
Table 1: Binding Affinities (Ki) of Perphenazine for Various G-Protein Coupled Receptors
| Receptor Target | Binding Affinity (Ki) | Receptor Family |
| Dopamine D2 | 0.56 nM - 0.765 nM | Dopaminergic |
| Dopamine D3 | 0.13 nM - 0.43 nM | Dopaminergic |
| Dopamine D4 | 28.5 nM | Dopaminergic |
| Serotonin 5-HT2A | 5.6 nM - 6 nM | Serotonergic |
| Serotonin 5-HT6 | 17 nM | Serotonergic |
| Serotonin 5-HT7 | 23 nM | Serotonergic |
| Alpha-1 Adrenergic | 10.0 nM | Adrenergic |
| Histamine H1 | 8 nM | Histaminergic |
| Muscarinic M1 | 1.5 µM (Kd) | Cholinergic |
Data sourced from multiple studies. medchemexpress.commedchemexpress.comncats.iotargetmol.com Ki represents the inhibitor binding constant; a lower value indicates higher binding affinity. Kd represents the dissociation constant.
Antagonism of Neurotransmission at Synaptic Levels
The primary mechanism through which perphenazine exerts its effects is the antagonism of neurotransmission at the synaptic level. nih.govpharmacompass.com This is achieved by blocking postsynaptic receptors, thereby inhibiting or modulating the effects of various neurotransmitters. glowm.com
The most significant antagonistic action of perphenazine is on dopamine-mediated neurotransmission. nih.govpatsnap.com By acting as a potent antagonist at dopamine D2 receptors in the mesolimbic pathway, it reduces the hyperactivity of dopaminergic signaling. patsnap.comdrugbank.comgenome.jp This blockade is considered fundamental to its antipsychotic properties. nih.govglowm.com Evidence suggests that phenothiazines like perphenazine block postsynaptic dopamine receptor sites, which is a key aspect of their mechanism. nih.govpharmacompass.com
Beyond its potent antidopaminergic effects, perphenazine demonstrates antagonism across several other critical neurotransmitter systems: nih.govpharmacompass.com
Adrenergic System: Perphenazine exhibits alpha-adrenergic blocking effects. drugbank.comamegroups.org This antagonism at alpha-1 adrenergic receptors can influence various physiological functions regulated by the sympathetic nervous system. patsnap.comncats.io
Histaminergic System: The compound is an antagonist at histamine H1 receptors. amegroups.orgpatsnap.comncats.io This action is responsible for some of its secondary pharmacological effects.
Cholinergic System: Perphenazine also possesses antagonistic activity at muscarinic receptors, although with moderate potency compared to its effects on dopamine receptors. nih.govamegroups.orgncats.io
This broad spectrum of antagonistic activity at the synaptic level underscores the complexity of perphenazine's pharmacological actions. nih.gov
Table 2: Summary of Perphenazine's Antagonistic Actions on Neurotransmitter Systems
| Neurotransmitter System | Primary Receptor(s) Antagonized | Key Effect at Synapse |
| Dopaminergic | D2, D3, D1 | Blocks postsynaptic dopamine receptors, inhibiting dopamine-mediated neurotransmission. nih.govgenome.jpnih.gov |
| Serotonergic | 5-HT2A, 5-HT2C, 5-HT6, 5-HT7 | Blocks postsynaptic serotonin receptors. patsnap.comnih.gov |
| Adrenergic | Alpha-1 | Blocks postsynaptic alpha-adrenergic receptors. drugbank.comamegroups.org |
| Histaminergic | H1 | Blocks postsynaptic histamine receptors. amegroups.orgpatsnap.comncats.io |
| Cholinergic | M1 | Blocks postsynaptic muscarinic acetylcholine (B1216132) receptors. amegroups.orgncats.io |
Metabolic Pathways and Biotransformation of Perphenazine Hydrochloride
Hepatic Metabolism Characterization
The liver is the principal site for the metabolism of perphenazine (B1679617). drugbank.comnih.govnih.gov Here, the drug is subjected to a series of enzymatic reactions, collectively known as biotransformation, which can be categorized into four main pathways.
Sulfoxidation Pathways
Sulfoxidation is a significant metabolic pathway for perphenazine. nih.govdrugs.com This process involves the oxidation of the sulfur atom within the phenothiazine (B1677639) ring structure, leading to the formation of perphenazine sulfoxide (B87167). nih.govtaylorandfrancis.comamegroups.org This metabolite is generally considered to be less active than the parent drug. Research indicates that after oral administration, the sulfoxide and the N-dealkylated sulfoxide are among the metabolites excreted in the urine. researchgate.net
Hydroxylation Pathways
Hydroxylation is another crucial pathway in perphenazine metabolism. nih.govdrugs.com This reaction introduces a hydroxyl group (-OH) onto the perphenazine molecule, primarily at the 7-position of the phenothiazine ring, forming 7-hydroxyperphenazine (B3061111). nih.govtaylorandfrancis.comfda.gov This metabolite is considered active, with some studies suggesting its activity is comparable to that of perphenazine itself. taylorandfrancis.comamegroups.org Peak plasma concentrations of 7-hydroxyperphenazine are typically observed between 2 to 4 hours after administration. nih.govfda.gov
Dealkylation Pathways
Dealkylation involves the removal of an alkyl group from the piperazine (B1678402) side chain of the perphenazine molecule. nih.govdrugs.com A major metabolite formed through this pathway is N-dealkylperphenazine, also referred to as N-dealkylated perphenazine. nih.govtaylorandfrancis.comnih.gov In vivo, concentrations of N-dealkylperphenazine can be 1.5 to 2 times higher than that of the parent drug. taylorandfrancis.comnih.gov In vitro studies have shown that N-dealkylperphenazine has a higher affinity for serotonin-2A receptors than for dopamine-2 receptors, a characteristic that is somewhat similar to atypical neuroleptic agents. taylorandfrancis.comnih.gov
Glucuronidation Pathways
Glucuronidation is a Phase II metabolic reaction that plays a role in the elimination of perphenazine and its metabolites. nih.govdrugs.comnih.gov This pathway involves the conjugation of the parent drug or its hydroxylated metabolites with glucuronic acid, forming more water-soluble glucuronide conjugates that can be more easily excreted from the body, primarily in the urine. taylorandfrancis.comnih.gov Direct glucuronidation of the primary alcohol group on the perphenazine molecule is considered a minor metabolic pathway. taylorandfrancis.com
Enzymatic Systems Involved in Perphenazine Metabolism
The biotransformation of perphenazine is mediated by a complex system of enzymes, with the cytochrome P450 (CYP) superfamily playing a central role.
Role of Cytochrome P450 Isoenzymes (e.g., CYP2D6)
The cytochrome P450 system, particularly the isoenzyme CYP2D6, is a key player in the metabolism of perphenazine. nih.govfda.govpharmgkb.orggene2rx.com CYP2D6 is primarily responsible for the hydroxylation of perphenazine to 7-hydroxyperphenazine and is also involved in other metabolic pathways. taylorandfrancis.comamegroups.org The activity of CYP2D6 is subject to genetic polymorphism, which means that variations in the gene encoding this enzyme can lead to different metabolic capacities among individuals. nih.govfda.govpharmgkb.org
Individuals can be classified as poor, intermediate, normal (extensive), or ultrarapid metabolizers of CYP2D6 substrates. gene2rx.comnih.gov Poor metabolizers have little to no CYP2D6 activity and will metabolize perphenazine more slowly, leading to higher plasma concentrations of the drug. nih.govfda.govpharmgkb.org Conversely, ultrarapid metabolizers clear the drug more quickly, which may result in lower plasma concentrations. gene2rx.com
While CYP2D6 is a major contributor, other CYP isoenzymes are also involved in perphenazine metabolism, particularly in the N-dealkylation pathway. taylorandfrancis.comnih.gov In vitro studies have identified CYP1A2, CYP3A4, and CYP2C19 as important contributors to the N-dealkylation of perphenazine. taylorandfrancis.comresearchgate.netnih.govnih.gov Research suggests that at therapeutically relevant concentrations, CYP3A4 may account for about 40% of perphenazine N-dealkylation, with CYP1A2, CYP2C19, and CYP2D6 each contributing 20-25%. nih.gov The involvement of multiple CYP isoforms highlights the complexity of perphenazine's metabolic clearance. mdpi.com
Impact of Genetic Polymorphism on Metabolic Rates (e.g., Poor vs. Extensive Metabolizers)
The metabolism of perphenazine is significantly influenced by genetic polymorphisms in the CYP2D6 enzyme. fda.gov This genetic variability leads to different metabolic rates among individuals, who can be broadly categorized as poor metabolizers (PMs) or extensive metabolizers (EMs). pharmgkb.org
Poor Metabolizers (PMs): Individuals with reduced or no CYP2D6 activity metabolize perphenazine more slowly. fda.govpharmgkb.org This leads to higher plasma concentrations of the parent drug. pharmgkb.org Studies have shown that the median concentration-to-dose ratio of perphenazine in PMs can be approximately twice that of EMs. nih.gov For example, one study reported a median value of 0.195 nmol/L per milligram in PMs compared to 0.098 nmol/L per milligram in EMs without interacting medications. nih.gov The clearance of perphenazine can be threefold lower in PMs compared to homozygous extensive metabolizers. nih.gov This slower metabolism can result in a higher risk of adverse effects. pharmgkb.org Approximately 7-10% of Caucasians and a smaller percentage of Asians are considered poor metabolizers. fda.gov
Extensive Metabolizers (EMs): These individuals have normal or, in some cases, increased CYP2D6 enzyme activity, leading to more efficient metabolism of perphenazine. pharmgkb.orgebmconsult.com This results in lower plasma concentrations of the drug compared to PMs at similar doses. pharmgkb.org However, there is still a wide range of variation in drug concentrations even within the EM group. nih.gov
Intermediate and Ultrarapid Metabolizers: Besides PMs and EMs, individuals can also be classified as intermediate metabolizers (IMs) or ultrarapid metabolizers (UMs), with metabolic rates falling between or above those of EMs, respectively. uu.nlfrontiersin.org
The CYP2D610 allele, which is associated with reduced enzyme function, is found at a high frequency (around 50%) in Asian populations. nih.gov In individuals homozygous for this allele, the mean area under the curve for perphenazine concentration was found to be 2.9-fold higher than in those carrying the normal function CYP2D61 allele. nih.gov
Identification and Characterization of Principal Metabolites
The biotransformation of perphenazine results in several key metabolites that have been identified and characterized.
N-Dealkylated Perphenazine (DAPZ)
N-dealkylated perphenazine, also known as N-dealkylperphenazine, is a principal metabolite of perphenazine. taylorandfrancis.comnih.gov It is typically found in vivo at concentrations 1.5 to 2 times higher than the parent drug. nih.gov The formation of DAPZ occurs through N-dealkylation, a process involving multiple cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP3A4, and CYP2D6. nih.govtaylorandfrancis.com
Receptor Binding Affinity Profiling of DAPZ (Dopamine, Serotonin)
In vitro binding studies have shown that DAPZ has a distinct receptor binding profile compared to its parent compound. nih.gov Notably, DAPZ demonstrates a higher affinity for serotonin-2A (5-HT2A) receptors than for dopamine-2 (D2) receptors. nih.gov This characteristic is comparable to some atypical antipsychotic agents. nih.gov Despite this atypical receptor-binding profile, the in-vivo effects of DAPZ may be limited by its lower potency at both D2 and 5-HT2A receptors relative to perphenazine. nih.gov
7-Hydroxyperphenazine
7-Hydroxyperphenazine is another significant metabolite formed through the hydroxylation of perphenazine. taylorandfrancis.com Its pharmacological activity is considered to be comparable to that of the parent drug in vitro. taylorandfrancis.com
Receptor Binding Affinity Profiling of 7-Hydroxyperphenazine (Dopamine, Serotonin)
In contrast to DAPZ, 7-hydroxyperphenazine exhibits a higher affinity for dopamine-2 (D2) receptors than for serotonin-2A (5-HT2A) receptors. nih.gov This binding profile is more similar to that of the parent compound, perphenazine. nih.gov
Perphenazine Sulfoxide
Perphenazine sulfoxide is an active metabolite formed through the oxidation of perphenazine. caymanchem.commedchemexpress.com This metabolite selectively binds to dopamine (B1211576) D2 and α1-adrenergic receptors. caymanchem.com
Table of Compounds
| Compound Name | Other Names |
| Perphenazine hydrochloride | 4-[3-(2-chlorophenothiazin-10-yl)propyl]-1-piperazineethanol hydrochloride |
| N-Dealkylated Perphenazine | DAPZ, N-dealkylperphenazine |
| 7-Hydroxyperphenazine | |
| Perphenazine Sulfoxide | |
| Amitriptyline | |
| Chlorpromazine | |
| Haloperidol | |
| Zuclopenthixol | |
| Risperidone | |
| Olanzapine | |
| Quetiapine | |
| Ziprasidone | |
| Aripiprazole | |
| Clozapine | |
| Thioridazine | |
| Fluphenazine (B1673473) | |
| Metoclopramide | |
| Donepezil | |
| Galantamine | |
| Chlorpheniramine | |
| Cyclobenzaprine | |
| Atomoxetine | |
| Codeine | |
| Hydrocodone | |
| Meperidine | |
| Methadone | |
| Morphine | |
| Oxycodone | |
| Propoxyphene | |
| Trihexyphenidyl hydrochloride | |
| Benztropine mesylate | |
| Carbamazepine | |
| Phenytoin | |
| Rifampicin | |
| Ketoconazole | |
| Diazepam | |
| Moclobemide | |
| Fluoxetine | |
| Sertraline | |
| Paroxetine | |
| Citalopram | |
| Escitalopram | |
| Imipramine | |
| Clomipramine | |
| Propranolol | |
| Promazine | |
| Perazine (B1214570) | |
| Trifluoperazine | |
| Prochlorperazine |
Investigation of First-Pass Metabolism Phenomena
This compound is subject to extensive first-pass metabolism, a phenomenon that significantly reduces the oral bioavailability of the compound. This presystemic elimination occurs primarily in the liver, and to a lesser extent in the gastrointestinal tract, before the drug reaches systemic circulation. The investigation into this metabolic process has been crucial for understanding the compound's pharmacokinetic profile and the variability in patient response.
Research has consistently demonstrated that after oral administration, a substantial fraction of perphenazine is metabolized before it can exert its systemic effects. The absolute oral bioavailability of perphenazine is reported to be approximately 40%, with some studies citing a range of 20% to 60%. drugbank.comwikipedia.orgnih.govnih.govtandfonline.com This low and variable bioavailability is a hallmark of a significant first-pass effect. oup.com The primary metabolic transformations involved are sulfoxidation, hydroxylation, dealkylation, and glucuronidation. fda.gov
Clinical pharmacokinetic studies directly comparing different routes of administration have provided clear evidence of this extensive presystemic clearance. A notable study involving schizophrenic patients and healthy volunteers highlighted the stark contrast between oral and intravenous administration. nih.gov Following an intravenous (IV) dose of 5 or 6 mg of perphenazine, the drug was readily detected in plasma, with an average terminal half-life of about 9.5 hours. nih.gov In contrast, after a 6 mg oral dose, researchers could not detect any unmetabolized perphenazine in the plasma; only trace amounts of its main metabolite, perphenazine sulfoxide (PPZ-SO), were found. nih.gov This finding strongly indicates that the majority of the orally administered dose was metabolized before reaching systemic circulation. nih.gov
Further evidence comes from studies on continuous oral medication, which show a high ratio of perphenazine sulfoxide to perphenazine in the plasma, reinforcing the significance of the first-pass effect. nih.gov The hepatic extraction ratio, which is the fraction of a drug eliminated from the blood during a single pass through the liver, is consequently high for perphenazine. mdpi.comaneskey.comnih.gov The difference in clearance values between administration routes also quantifies the extent of this phenomenon. The systemic clearance rate after IV administration is approximately 100 L/h, whereas the apparent oral clearance is much higher, around 500 L/h, due to the presystemic elimination. nih.govnih.gov
Animal studies have further corroborated these findings. In a study conducted on rabbits, the area under the curve (AUC), a measure of total drug exposure, after peroral administration was only 8% of the AUC value obtained after intravenous administration. oup.com This eighty-two percent reduction in exposure before reaching the systemic circulation provides a quantitative illustration of the profound first-pass metabolism of perphenazine. oup.com
The following table summarizes key pharmacokinetic parameters that demonstrate the first-pass metabolism of perphenazine.
| Pharmacokinetic Parameter | Oral Administration | Intravenous (IV) Administration | Implication for First-Pass Metabolism |
| Absolute Bioavailability | ~40% (Range: 20-60%) drugbank.comwikipedia.orgnih.gov | 100% (by definition) | A low oral bioavailability indicates that a large fraction of the drug is eliminated before reaching systemic circulation. |
| Plasma Concentration (single 6 mg dose) | Undetectable nih.gov | Detectable nih.gov | Direct evidence that the drug is extensively metabolized after oral intake before it can enter the bloodstream. |
| Systemic Clearance (CL) | ~500 L/h nih.gov | ~100 L/h nih.govnih.gov | The much higher oral clearance reflects the extensive presystemic (first-pass) elimination in the liver. |
| Metabolite Ratio (PPZ-SO/Perphenazine) | High nih.gov | Low nih.gov | A high ratio of metabolite to parent drug after oral dosing points to significant first-pass metabolism. |
| Area Under the Curve (AUC) (Rabbit study) | 8% of IV AUC oup.com | 100% (Reference) oup.com | Demonstrates a substantial reduction in total drug exposure with oral administration due to the first-pass effect. |
Preclinical Pharmacokinetic and Biodistribution Studies of Perphenazine Hydrochloride
Absorption Characteristics in Animal Models (e.g., rats, rabbits)
Following oral administration in preclinical models, perphenazine (B1679617) is generally well absorbed. ingentaconnect.comselleckchem.com Studies in rats and rabbits have shown that peak plasma concentrations (Cmax) are typically reached within 1 to 4 hours. ingentaconnect.comselleckchem.comfda.gov For instance, after oral administration of conventional perphenazine tablets to rabbits, the time to reach maximum plasma concentration (Tmax) was observed to be 3.83 hours. ingentaconnect.comnih.gov In rats, the Tmax for a perphenazine nanoemulsion was recorded at 1.5 ± 0.08 hours. researchgate.net The absorption process is influenced by the compound's high lipophilicity and poor aqueous solubility, which can affect its dissolution rate in the gastrointestinal tract. taylorandfrancis.comtandfonline.com
Systemic Bioavailability Assessment in Preclinical Models
The systemic bioavailability of orally administered perphenazine is notably low, primarily due to extensive first-pass metabolism in the liver. nih.govtandfonline.comnih.gov Reports indicate an oral bioavailability of approximately 40% in animal models, though some studies suggest it could be as low as 20%. wikipedia.orgnih.govnih.gov This significant hepatic metabolism leads to a substantial reduction in the amount of unchanged drug reaching systemic circulation. tandfonline.comingentaconnect.com Efforts to improve bioavailability have been a key focus of formulation studies.
The formulation of orally administered perphenazine significantly impacts its bioavailability. tandfonline.comingentaconnect.com Various advanced drug delivery systems have been investigated in animal models to overcome the limitations of low solubility and extensive first-pass metabolism. nih.govtandfonline.com
For example, studies in rats using nanostructured lipid carriers (NLCs) have demonstrated a significant enhancement in oral bioavailability. tandfonline.comnih.gov Two different NLC formulations, NLC-6 and NLC-12, increased the bioavailability by approximately 3.12-fold and 2.49-fold, respectively, compared to a standard perphenazine suspension. tandfonline.comnih.gov Similarly, solid lipid nanoparticles (SLNs) have been shown to increase the relative bioavailability in Wistar rats by up to 2-fold compared to a suspension. nih.gov
In rabbits, orally disintegrating tablets (ODTs) containing a perphenazine/hydroxypropyl-β-cyclodextrin inclusion complex were developed to enhance absorption. ingentaconnect.comnih.gov This formulation resulted in a faster absorption rate and a higher peak plasma concentration compared to conventional tablets. ingentaconnect.comnih.gov The relative bioavailability of the ODTs was 120.77% (based on AUC0-t) and 126.37% (based on AUC0-∞) compared to the reference tablets. ingentaconnect.comnih.gov
The table below summarizes the pharmacokinetic parameters from a study in rabbits comparing orally disintegrating tablets (ODTs) with conventional reference tablets. ingentaconnect.comnih.gov
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0–24 (ng/mL/h) | AUC0-∞ (ng/mL/h) |
| ODTs | 82.86 | 1.04 | 480 | 505 |
| Reference Tablets | 62.71 | 3.83 | 397.56 | 400.12 |
This table presents a comparison of key pharmacokinetic parameters for two different oral formulations of perphenazine in rabbits.
Distribution Kinetics in Biological Compartments
Perphenazine's lipophilic nature facilitates its distribution into various tissues. nih.govnih.gov Studies have analyzed its distribution in blood, plasma, and different organs to understand its kinetic behavior within the body.
As a centrally acting agent, the brain penetration of perphenazine is a critical aspect of its pharmacokinetic profile. Studies in rats have confirmed its ability to cross the blood-brain barrier. nih.govresearchgate.net The use of novel formulations has been shown to significantly enhance brain delivery. For instance, perphenazine-loaded solid lipid nanoparticles (SLNs) increased the brain distribution of the drug by 16-fold in Wistar rats compared to a standard suspension. nih.gov
Research has also investigated the kinetics of perphenazine metabolites in the brain. nih.gov One study in male rats found that a common metabolite, N-[γ-(2-Chlorophenothiazin-10-yl)propyl]ethylenediamine, exhibited a longer elimination half-life in the brain (8 days) compared to other tissues (1.2-3 days), suggesting the brain acts as a "deep compartment" for this metabolite. nih.gov
Preclinical studies have mapped the distribution of perphenazine and its metabolites across various tissues. Following oral administration to male rats, concentrations of a perphenazine metabolite were measured in the plasma, liver, lung, kidney, and brain. nih.gov Subcellular fractionation of the liver and brain revealed a preferential localization of the metabolite in the mitochondria. nih.gov The kinetic behavior, including the time to reach maximum concentration and the elimination half-life, varied among different tissues. nih.gov
Elimination Kinetics in Animal Models (e.g., half-life, clearance)
The elimination of perphenazine from the body occurs primarily through extensive hepatic metabolism. drugbank.comfda.gov In animal models, the plasma elimination half-life of perphenazine generally ranges from 9 to 12 hours. selleckchem.comfda.gov
Studies in Wistar rats have shown that advanced formulations can alter elimination kinetics. nih.gov For example, perphenazine-loaded solid lipid nanoparticles (SLNs) significantly increased the half-life (t1/2) and mean residence time (MRT) in both plasma and brain homogenates compared to a perphenazine suspension. nih.gov This suggests that such formulations can prolong the drug's presence in the body.
The primary metabolic pathways for perphenazine include sulfoxidation, hydroxylation, dealkylation, and glucuronidation. drugbank.comfda.gov In rats, metabolism involves N-dealkylation, N-oxidation, sulfoxidation, and aromatic hydroxylation. researchgate.netresearchgate.net Following a 10 mg/kg oral dose in male rats, approximately 1.8% to 4% of the dose was excreted in the urine within the first 12 hours, mainly as the sulfoxide (B87167) and N-dealkylated sulfoxide metabolites. researchgate.netresearchgate.net
The table below details the elimination half-life of perphenazine and its metabolite in different biological compartments in rats, highlighting the prolonged retention in brain tissue.
| Compound/Formulation | Compartment | Half-life (t1/2) | Animal Model |
| Perphenazine | Plasma | 9-12 hours | Rat |
| Perphenazine-SLN | Plasma | Significantly increased vs. suspension | Wistar Rat |
| Perphenazine-SLN | Brain | Significantly increased vs. suspension | Wistar Rat |
| Cl-PPED (Metabolite) | Brain | 8 days | Male Rat |
| Cl-PPED (Metabolite) | Other Tissues | 1.2-3 days | Male Rat |
This table summarizes the elimination half-life data for perphenazine and its formulations/metabolites in rat models.
Excipient and Formulation Interactions Affecting Pharmacokinetics in Preclinical Models
The oral bioavailability of perphenazine is inherently limited by its poor aqueous solubility and significant first-pass metabolism. nih.govnih.gov Preclinical research has consequently focused on the development of advanced formulations that utilize various excipients to modify the pharmacokinetic profile of perphenazine, primarily by enhancing its absorption and reducing metabolic degradation. These studies, predominantly conducted in rodent and rabbit models, have demonstrated that strategic formulation design can lead to substantial improvements in systemic exposure.
Interactions between perphenazine and excipients within these formulations are critical to overcoming its biopharmaceutical challenges. Novel drug delivery systems, such as lipid-based nanocarriers and solid dispersions, have been extensively investigated. These formulations aim to increase the dissolution rate of perphenazine, facilitate its transport across the intestinal epithelium, and potentially reduce the extent of first-pass metabolism in the liver.
Lipid-Based Nanoformulations
Lipid-based nanoformulations, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), have emerged as a promising approach to enhance the oral bioavailability of lipophilic drugs like perphenazine. nih.govnih.gov These systems encapsulate the drug within a lipid matrix, which can protect it from degradation in the gastrointestinal tract and promote lymphatic uptake, thereby bypassing the portal circulation and reducing first-pass hepatic metabolism.
In a study utilizing male Wistar rats, a perphenazine-loaded solid lipid nanoparticle (PPZ-SLN) formulation was shown to significantly alter the drug's pharmacokinetic parameters compared to a standard perphenazine suspension. nih.govresearchgate.net The relative bioavailability of the PPZ-SLN formulation was increased by approximately two-fold. nih.govresearchgate.net Furthermore, the mean residence time (MRT) and half-life (t1/2) of perphenazine were significantly prolonged in both plasma and brain tissue, indicating a sustained release and longer circulation time. nih.govresearchgate.net
Similarly, nanostructured lipid carriers (NLCs) have been demonstrated to improve the oral delivery of perphenazine in rats. nih.gov Specific NLC formulations, designated NLC-6 and NLC-12, enhanced the oral bioavailability by approximately 3.12-fold and 2.49-fold, respectively, when compared to a plain drug suspension. tandfonline.com These findings underscore the potential of lipid-based excipients to significantly modify the pharmacokinetic profile of perphenazine in preclinical models. nih.govtandfonline.com
Solid Dispersions and Cyclodextrin (B1172386) Complexation
Another successful strategy to improve the absorption of perphenazine involves the use of solid dispersions and cyclodextrin complexation. oup.com These approaches enhance the solubility and dissolution rate of poorly water-soluble drugs. Solid dispersions involve the dispersion of the drug in an inert carrier matrix at the solid state, while cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, increasing their solubility. tandfonline.comoup.com
Preclinical studies in rabbits have evaluated the sublingual administration of perphenazine formulated as a solid dispersion with macrogol 8000 and as a complex with β-cyclodextrin. oup.com Both formulations significantly increased the absorption of perphenazine compared to peroral administration of an aqueous solution. The area under the curve (AUC) for the sublingually administered solid dispersion and β-cyclodextrin complex was markedly higher than that of the orally administered solution, highlighting the avoidance of first-pass metabolism as a key mechanism for the improved bioavailability. oup.com
Further investigations into orally disintegrating tablets (ODTs) containing a perphenazine/hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complex also showed favorable pharmacokinetic outcomes in rabbits. ingentaconnect.com Compared to conventional tablets, the ODT formulation resulted in a higher maximum plasma concentration (Cmax) and a 1.26-fold increase in relative bioavailability (AUC0-∞). ingentaconnect.com The time to reach Cmax (Tmax) was also significantly shorter for the ODT formulation, indicating faster absorption. ingentaconnect.com
Interactive Data Table: Impact of Formulation on Perphenazine Pharmacokinetics in Preclinical Models
| Formulation | Animal Model | Key Pharmacokinetic Findings | Reference |
| Solid Lipid Nanoparticles (SLN) | Wistar Rats | ~2-fold increase in relative bioavailability compared to suspension. Significantly increased Mean Residence Time (MRT) and half-life (t1/2). | nih.govresearchgate.net |
| Nanostructured Lipid Carriers (NLC-6) | Rats | ~3.12-fold enhancement in oral bioavailability compared to plain drug suspension. | tandfonline.com |
| Nanostructured Lipid Carriers (NLC-12) | Rats | ~2.49-fold enhancement in oral bioavailability compared to plain drug suspension. | tandfonline.com |
| Solid Dispersion (with Macrogol 8000) | Rabbits | Sublingual administration resulted in an AUC0–360 min that was 53% of the value obtained after intravenous administration, compared to only 8% for peroral administration. | oup.com |
| β-Cyclodextrin Complex | Rabbits | Sublingual administration resulted in an AUC0–360 min that was 41% of the value obtained after intravenous administration. | oup.com |
| Orally Disintegrating Tablets (with HP-β-CD) | Rabbits | 1.26-fold increase in relative bioavailability (AUC0-∞) and a higher Cmax compared to conventional tablets. | ingentaconnect.com |
Cellular and Molecular Pharmacodynamics of Perphenazine Hydrochloride
Mechanisms of Induced Cellular Death
Perphenazine (B1679617) hydrochloride induces cell death primarily through the activation of programmed cell death pathways, with significant involvement of mitochondria and the generation of oxidative stress. nih.gov
Perphenazine is a known inducer of apoptosis, a controlled process of cell self-destruction. nih.gov In human neuroblastoma SH-SY5Y cells, treatment with perphenazine leads to the activation of key proteins in the apoptotic cascade. researchgate.net This includes the activation of Bax , a pro-apoptotic protein that facilitates the release of mitochondrial factors, and the subsequent activation of Caspase-3 , an executioner caspase responsible for dismantling the cell. researchgate.netdovepress.com The observation of apoptotic nuclei in treated cells further confirms the induction of this pathway. researchgate.net Caspases are crucial for initiating and executing apoptosis, and the activation of Caspase-3 is a central event in the process. ijper.org
Mitochondria play a central role in the cell death mechanism initiated by perphenazine hydrochloride. researchgate.net Treatment with the compound has been shown to cause significant mitochondrial damage, characterized by several key events. researchgate.netresearchgate.net In SH-SY5Y cells, this damage manifests as the physical fragmentation of mitochondria . researchgate.net This is accompanied by the release of cytochrome c from the mitochondria into the cytosol, a critical step that triggers the caspase cascade leading to apoptosis. researchgate.netnih.gov Furthermore, perphenazine treatment leads to a marked decrease in cellular ATP levels , indicating severe mitochondrial dysfunction and a disruption of the cell's energy metabolism. researchgate.netxiahepublishing.com A significant reduction in ATP has been observed after just 8 hours of incubation with 25 µM of perphenazine. researchgate.net
The induction of oxidative stress is another key mechanism of perphenazine-induced cytotoxicity. nih.gov Oxidative stress is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidant defenses. nih.gov In studies on normal human melanocytes, higher concentrations of perphenazine were found to deplete the cells' antioxidant status, indicating an induction of oxidative stress. nih.gov The mitochondrial damage caused by perphenazine is believed to be a significant source of this oxidative stress. researchgate.net The role of ROS in this process is supported by findings that antioxidants can partially suppress the cell death induced by the drug. researchgate.net For example, in studies of UVA-induced phototoxicity, the antioxidants superoxide (B77818) dismutase and alpha-tocopherol (B171835) provided a dose-dependent protective effect against perphenazine, confirming the involvement of superoxide anions and other free radicals in the cell-damaging process. nih.gov
Lysosomal Vacuolation and Lysosomal Membrane Permeabilization (LMP)
This compound has been observed to induce significant morphological changes within cells, specifically targeting the lysosomes. Treatment with perphenazine leads to the formation of cytoplasmic vacuoles, a phenomenon identified as a form of lysosomal disruption. researchgate.net In studies involving human normal hepatocytes (L02 cells), exposure to perphenazine at a concentration of 30 μM resulted in intense lysosomal vacuolation. nih.gov This vacuolation is a visual indicator of lysosomal dysfunction.
Beyond vacuolation, perphenazine is a potent inducer of Lysosomal Membrane Permeabilization (LMP). LMP is a critical cellular event where the integrity of the lysosomal membrane is compromised, leading to the leakage of potent hydrolytic enzymes, such as cathepsins, from the lysosomal lumen into the cytosol. researchgate.netnih.gov This release of catabolic enzymes can trigger a cascade of events culminating in lysosomal-dependent cell death. researchgate.netnih.gov In glioblastoma cells, perphenazine treatment was shown to decrease the co-localization of Cathepsin D and LAMP1 (Lysosomal-associated membrane protein 1), providing evidence for the breakdown of the lysosomal membrane and the release of its contents. researchgate.net Similarly, in hepatocytes, perphenazine was found to impair the lysosomal membrane and induce LMP, which was identified as a key mechanism in its observed hepatotoxicity. nih.gov
The table below summarizes key findings from a study on perphenazine-induced lysosomal disruption in human hepatocytes.
| Cell Line | Perphenazine Concentration | Observed Effects | Reference |
| Human normal hepatocytes (L02) | 30 μM | Intense lysosome vacuolation, Impaired lysosomal membrane, Lysosomal Membrane Permeabilization (LMP), Triggering of lysosomal cell death | nih.gov |
Modulation of Cellular Processes
Inhibition of Cell Migration and Invasion
This compound has demonstrated the ability to impede the migration and invasion of cancer cells, particularly in the context of glioblastoma. In studies using the U-87 MG human glioblastoma cell line, perphenazine at a concentration of 0.5 µM significantly decreased the percentage of migrated cells by 13.49% compared to the control group. researchgate.netnih.gov While it inhibited migration, the same study noted a significant increase in the percentage of invasion by 6.80% at the same concentration. researchgate.net However, other findings from the same research group indicated that perphenazine (0.5 µM) caused a significant decrease in invasion by 11.31%. nih.gov This suggests a complex, and possibly context-dependent, effect on invasion. The inhibitory effect on cell migration is a key finding, suggesting a potential role for perphenazine in modulating cancer cell motility. researchgate.netembopress.org
The table below presents data on the effect of perphenazine on glioblastoma cell migration and invasion.
| Cell Line | Perphenazine Concentration | Effect on Migration | Effect on Invasion | Reference |
| U-87 MG Glioblastoma | 0.5 µM | 13.49% decrease | 6.80% increase / 11.31% decrease | researchgate.netnih.gov |
Interaction with ATP-Binding Cassette (ABC) Transporters (e.g., ABCB1, ABCG2)
This compound has been shown to interact with and modulate the expression of ATP-binding cassette (ABC) transporters, which are crucial in the development of multidrug resistance in cancer cells. researchgate.netmdpi.com Specifically, in U-87 MG glioblastoma cells, treatment with perphenazine led to a decrease in the expression of ABCB1 (also known as P-glycoprotein) and a simultaneous increase in the expression of ABCG2 (also known as breast cancer resistance protein). researchgate.netmdpi.com This modulation of multidrug resistance proteins is significant as it could potentially reverse resistance to certain chemotherapeutic agents and suggests a mechanism by which perphenazine could influence the efficacy of other cancer treatments. researchgate.net
| Transporter | Effect of Perphenazine | Cell Line | Reference |
| ABCB1 | Decreased expression | U-87 MG Glioblastoma | researchgate.netmdpi.com |
| ABCG2 | Increased expression | U-87 MG Glioblastoma | researchgate.netmdpi.com |
Effects on Adhesion Molecules (e.g., E-cadherin, integrins) and Cytoskeletal Proteins (e.g., α-tubulin)
Perphenazine influences cellular adhesion and cytoskeletal structure by altering the levels of key proteins involved in these processes. In U-87 MG glioblastoma cells, perphenazine treatment was found to increase the levels of E-cadherin, an important cell-cell adhesion molecule whose loss is often associated with increased tumor metastasis. researchgate.net Concurrently, perphenazine treatment resulted in a decrease in the levels of α-tubulin, a major component of microtubules, which are essential for cell shape, motility, and division. researchgate.net Furthermore, the levels of several integrin subunits, including α3, α5, and β1, which are critical for cell-matrix adhesion and migration, were also decreased following perphenazine treatment. researchgate.net These changes in adhesion molecules and cytoskeletal proteins correspond to the observed decrease in cancer cell migration and invasion. researchgate.net
| Protein | Protein Type | Effect of Perphenazine | Cell Line | Reference |
| E-cadherin | Adhesion Molecule | Increased levels | U-87 MG Glioblastoma | researchgate.net |
| α-tubulin | Cytoskeletal Protein | Decreased levels | U-87 MG Glioblastoma | researchgate.net |
| Integrin α3 | Adhesion Molecule | Decreased levels | U-87 MG Glioblastoma | researchgate.net |
| Integrin α5 | Adhesion Molecule | Decreased levels | U-87 MG Glioblastoma | researchgate.net |
| Integrin β1 | Adhesion Molecule | Decreased levels | U-87 MG Glioblastoma | researchgate.net |
Modulation of Gene Expression and Protein Levels (e.g., MITF, Tyrosinase, ACHE mRNA)
Perphenazine has been shown to modulate the expression of key proteins and transcription factors involved in processes such as pigmentation and neurotransmission. In normal human melanocytes, perphenazine at concentrations of 1.0 µM and 3.0 µM decreased the content of Microphthalmia-associated transcription factor (MITF). researchgate.netresearchgate.net MITF is a crucial transcription factor for melanocyte development and the regulation of genes involved in melanin (B1238610) synthesis. researchgate.net Consistent with the reduction in MITF, perphenazine treatment also led to a decrease in melanin content and a corresponding decrease in the activity of tyrosinase, the rate-limiting enzyme in melanogenesis. researchgate.netresearchgate.netnih.gov
Furthermore, perphenazine interacts with and inhibits acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govresearchgate.net The inhibition of AChE by perphenazine is concentration-dependent, transitioning from a non-competitive to a "mixed" type of inhibition at concentrations where the drug forms micellar aggregates. nih.gov This indicates a direct interaction with the AChE protein, which can affect cholinergic signaling. researchgate.net
| Target | Effect of Perphenazine | Concentration | Cell/System | Reference |
| MITF (protein content) | Decreased | 1.0 µM and 3.0 µM | Normal Human Melanocytes | researchgate.netresearchgate.net |
| Tyrosinase (activity) | Decreased | 1.0 µM and 3.0 µM | Normal Human Melanocytes | researchgate.netresearchgate.net |
| Acetylcholinesterase (AChE) (activity) | Inhibited | Concentration-dependent | Human Erythrocyte | nih.govresearchgate.net |
Activation of Protein Phosphatase 2
This compound functions as an activator of Protein Phosphatase 2A (PP2A), a vital serine/threonine phosphatase that plays a regulatory role in numerous cellular functions. The phenothiazine (B1677639) antipsychotic drug, perphenazine, has been shown to exhibit antitumor effects by reactivating PP2A. nih.gov
In studies on the Sezary syndrome cell line HUT78, which has a neuroblastoma rat sarcoma oncogene (NRAS) mutation, perphenazine induced the dephosphorylation of Akt and ERK1/2, leading to apoptosis. nih.gov The use of a PP2A inhibitor counteracted the perphenazine-induced dephosphorylation of Akt, confirming that this action is dependent on PP2A activation. nih.gov This suggests that the suppression of Akt activity through the activation of PP2A may be a viable antitumor strategy for NRAS-mutated Sezary syndrome. nih.gov
Neurobiological Cellular Mechanisms in Preclinical Models
Impact on Synaptic Mechanisms
Antipsychotic drugs, including phenothiazines like perphenazine, are known to induce morphological and synaptic changes in the brain. nih.gov These changes are mediated through the modulation of processes that regulate synaptic plasticity, dendritic spine architecture, and postsynaptic density. nih.gov While specific studies on perphenazine's direct impact on these mechanisms are part of a broader understanding of antipsychotic action, the class of drugs is known to influence synaptic architecture. For example, the D2R-specific agonist quinpirole (B1680403) has been shown to reduce spine branches and length in cortical neuron cultures. nih.gov
Intracellular Signaling Pathways and Neuroplasticity
The therapeutic effects of antipsychotics are linked to their ability to modulate intracellular signaling pathways that are crucial for neuroplasticity. Key pathways such as the Ras-MAPK and PI3K–Akt pathways are involved in neuronal differentiation, growth, and survival. nih.gov Perphenazine, through its action on dopamine (B1211576) receptors and other targets, can influence these cascades. In preclinical studies, antipsychotics have been shown to alter the expression of immediate early genes (IEGs) like c-Fos and Arc in brain regions such as the prefrontal cortex and hippocampus, which are critical for synaptic plasticity. nih.gov
Cell Resilience Mechanisms
Perphenazine has been observed to induce cell death and mitochondrial damage in certain in vitro models. targetmol.comselleckchem.com This process involves the activation of caspase-3 and a reduction in cellular ATP levels. targetmol.comselleckchem.com The cell death induced by perphenazine can be partially mitigated by antioxidants, but not by pan-caspase inhibitors, suggesting a complex mechanism of action that may involve oxidative stress. targetmol.comselleckchem.com
Dopamine Efflux in Specific Brain Regions (e.g., medial prefrontal cortex, hippocampus)
Atypical antipsychotic drugs are recognized for their capacity to increase dopamine release in the medial prefrontal cortex (mPFC) and hippocampus in animal models. nih.gov This effect is considered to be a contributing factor to their efficacy in addressing negative and cognitive symptoms of certain neuropsychiatric disorders. nih.gov While the primary action of typical antipsychotics like perphenazine is D2 receptor blockade, the complex interplay of receptor interactions can lead to varied effects on dopamine efflux in different brain regions. The mesolimbic dopaminergic output, which is modulated by circuits involving the hippocampus, is a key area of interest for understanding the therapeutic actions of antipsychotics. frontiersin.org
Anti-inflammatory Actions in Preclinical Models (e.g., Th2-type allergic dermatitis)
Perphenazine has demonstrated anti-inflammatory effects in preclinical models of Th2-type allergic dermatitis. nih.govnih.govscienceopen.com In mouse models of dermatitis induced by 12-o-tetradecanoylphorbol-13-acetate (TPA) and oxazolone (B7731731) (OXA), perphenazine treatment attenuated ear swelling. nih.govnih.govscienceopen.com Furthermore, it inhibited the infiltration of mast cells into the lesion area. nih.govnih.govscienceopen.com
In the oxazolone-induced dermatitis model, mice treated with perphenazine showed decreased levels of serum IgE, histamine (B1213489), and various cytokines. nih.govnih.govscienceopen.com Specifically, levels of both Th1 and Th2 cytokines were reduced in mice co-treated with perphenazine and oxazolone compared to those treated with oxazolone alone. nih.gov This suggests that perphenazine can attenuate cytokine expression in this inflammatory model. nih.gov The anti-inflammatory effect of perphenazine may also be related to the inhibition of mast cell infiltration and subsequent histamine release. nih.gov
Table of Findings on Perphenazine's Anti-inflammatory Actions in a Mouse Model of Allergic Dermatitis
| Parameter | Observation in Perphenazine-Treated Mice | Reference |
|---|---|---|
| Ear Swelling (TPA and OXA-induced) | Attenuated | nih.gov, nih.gov, scienceopen.com |
| Mast Cell Infiltration | Inhibited | nih.gov, nih.gov, scienceopen.com |
| Serum IgE Levels | Decreased | nih.gov, nih.gov, scienceopen.com |
| Serum Histamine Levels | Decreased | nih.gov, nih.gov, scienceopen.com |
| Cytokine Levels (Th1 and Th2) | Decreased | nih.gov |
Synthetic Chemistry and Structural Modification Research of Perphenazine Hydrochloride
Synthesis of Novel Phenothiazine (B1677639) Derivatives
The synthesis of new phenothiazine derivatives is an active area of research, aiming to discover compounds with enhanced efficacy or novel biological activities. acs.org Methodologies often involve modifications to the core phenothiazine structure or the side chain.
The design of perphenazine (B1679617) analogs often focuses on creating hybrid structures that combine the phenothiazine scaffold with other pharmacologically active moieties. nih.gov A common synthetic approach begins with a suitable phenothiazine core. For instance, novel phenothiazine 10-carboxamides have been synthesized by first creating intermediate PTZ 10-yl acyl chlorides. These intermediates are then reacted with an appropriate alkylamine solution under reflux conditions to yield the final derivative. acs.org
Another synthetic strategy involves the N-alkylation of a molecule like 2-acetylphenothiazine, followed by a Claisen-Schmidt reaction to produce chalcone-based phenothiazine derivatives. mdpi.com Continuous-flow synthesis has also been presented as an efficient and mild technology for producing phenothiazine antipsychotics, contributing to faster and more sustainable manufacturing processes. researchgate.net The synthesis of various arylpiperazine and phenylpiperazine derivatives, which are key components of many neurologically active drugs, often involves multi-step reactions, including nucleophilic substitution or Pd-catalyzed coupling reactions. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of perphenazine and its analogs correlates with their pharmacological activity. These studies guide the rational design of new molecules with desired properties.
Modifications to the tricyclic phenothiazine core have a significant impact on the compound's antipsychotic activity.
Substitution at the 2-position: The nature and position of the substituent on the phenothiazine ring are critical. The presence of an electron-withdrawing group, such as chlorine (-Cl) or trifluoromethyl (-CF3), at the 2-position of the ring is crucial for neuroleptic activity. if-pan.krakow.plslideshare.net The potency of these substituents generally follows the order: -SO2NR2 > -CF3 > -CO-CH3 > -Cl. if-pan.krakow.pl This substituent is believed to promote a specific conformation of the side chain that mimics dopamine (B1211576), thereby enhancing the blockade of dopamine receptors. nih.govnih.gov
Side Chain Length: A three-carbon alkyl chain separating the nitrogen atom of the phenothiazine ring (at position 10) and the terminal amine of the side chain is essential for potent neuroleptic activity. if-pan.krakow.plslideshare.net Shortening or lengthening this propyl chain drastically reduces antipsychotic effects. slideshare.net
Table 1: Influence of Phenothiazine Core Modifications on Antipsychotic Activity
| Modification | Position | Effect on Activity | Reference |
|---|---|---|---|
| Electron-Withdrawing Group | C-2 | Increases antipsychotic potency | if-pan.krakow.plslideshare.net |
| Propyl Chain Length | N-10 to side chain N | Critical for neuroleptic activity | if-pan.krakow.plslideshare.net |
The piperazine (B1678402) ring in the side chain of perphenazine is a key determinant of its high potency as an antipsychotic agent. drugbank.com
Enhanced Potency: Phenothiazines containing a piperazine moiety exhibit greater behavioral potency compared to derivatives with simple alkylamino side chains. nih.govdrugbank.com The order of activity for the terminal amino group is generally considered to be piperazine > piperidine > aliphatic chain. slideshare.net This enhanced activity is partly explained by favorable Van der Waal's interactions that help the molecule adopt a conformation mimicking dopamine. nih.govnih.gov
Receptor Interaction: The piperazine group contributes significantly to the drug's ability to act as a dopamine D1 and D2 receptor antagonist. drugbank.com While piperazine phenothiazines demonstrate the strongest antipsychotic action, they are also associated with a higher incidence of extrapyramidal side effects. if-pan.krakow.pldoi.org
Other Activities: The piperazine moiety has also been linked to other biological effects, such as anti-proliferative potential in cancer cells. if-pan.krakow.pl
Table 2: Comparison of Terminal Amino Groups in Phenothiazine Derivatives
| Terminal Amino Group | Relative Antipsychotic Activity | Reference |
|---|---|---|
| Piperazine | Highest | slideshare.netdrugbank.com |
| Piperidine | Intermediate | slideshare.net |
| Aliphatic Chain | Lowest | slideshare.net |
Development and Characterization of Prodrugs
The development of prodrugs is a strategy used to improve the pharmacokinetic or pharmacodynamic properties of a parent drug. For perphenazine, this approach has led to the creation of novel compounds designed for enhanced therapeutic effects.
Perphenazine 4-aminobutyrate mesylate, also known as CYP-1020 or BL-1020, is a novel mutual prodrug formed by the esterification of perphenazine with gamma-aminobutyric acid (GABA). portico.orgresearchgate.net
Synthesis: The synthesis of CYP-1020 involves the protection of 4-aminobutyric acid, for example with a Boc group, to give N-Boc-4-aminobutyric acid. This is followed by an esterification reaction with perphenazine, which can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). portico.org A subsequent deprotection and salification step yields the final mesylate salt. google.com
Pharmacological Profile: CYP-1020 is designed to act as both a potent dopamine D2 receptor antagonist (from the perphenazine moiety) and a GABA-A receptor agonist (from the GABA moiety). researchgate.net
Preclinical and Clinical Evaluation: In rat models, the GABA ester of perphenazine demonstrated a significant decrease in catalepsy compared to the parent drug, suggesting a more favorable side effect profile. researchgate.net A Phase II open-label study in patients with chronic schizophrenia found that BL-1020 was associated with clinical improvement in psychosis. nih.gov The most common adverse events reported were fatigue, polyuria, and nasopharyngitis. portico.org
In Vivo Conversion of Prodrugs to Parent Compound and Active Metabolites
Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body through metabolic processes. This strategy is often employed to improve the pharmacokinetic properties of a drug. In the case of perphenazine, long-acting injectable prodrugs, such as perphenazine enanthate and perphenazine decanoate, have been developed. These are administered via intramuscular injection and are designed to release the active perphenazine slowly over time. wikipedia.orgwikipedia.org
The conversion of these prodrugs to the parent compound, perphenazine, occurs primarily through enzymatic hydrolysis at the site of injection and in the liver. washington.eduwashington.edu Once the ester bond is cleaved, perphenazine is released into the systemic circulation. Following its release, perphenazine undergoes extensive metabolism in the liver, primarily through sulfoxidation, hydroxylation, dealkylation, and glucuronidation, to form various metabolites. researchgate.netdrugbank.com
Key active metabolites formed from the subsequent metabolism of perphenazine include 7-hydroxyperphenazine (B3061111) and N-dealkylperphenazine. researchgate.netnih.gov Research indicates that the principal metabolite, N-dealkylperphenazine, is typically present in vivo at concentrations 1.5 to 2 times that of the parent drug. nih.gov
Studies have quantified the plasma concentrations of perphenazine and its active metabolites following administration. In a study involving 54 older patients treated with perphenazine, the mean concentrations of the parent drug and its key metabolites were determined. nih.gov
Table 1: Mean Plasma Concentrations of Perphenazine and its Active Metabolites
| Compound | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) |
| Perphenazine | 1.5 | 1.4 |
| N-dealkylperphenazine (DAPZ) | 2.0 | 1.6 |
| 7-hydroxyperphenazine | 0.8 | 1.9 |
Data sourced from a study of 54 older patients treated with perphenazine for 10 to 17 days. nih.gov
The ratio of metabolite concentration to the parent drug concentration provides insight into the metabolic profile. The study also reported the mean quotients for the metabolite-to-perphenazine concentration ratios. nih.gov
Table 2: Mean Quotient of Metabolite to Perphenazine Concentration
| Metabolite/Parent Drug Ratio | Mean Quotient | Standard Deviation |
| N-dealkylperphenazine/Perphenazine | 1.7 | 1.1 |
| 7-hydroxyperphenazine/Perphenazine | 0.54 | 1.6 |
Data derived from the same study of 54 older patients. nih.gov
The in vivo conversion of perphenazine prodrugs is a critical factor in their long-acting therapeutic effect. The slow release and subsequent metabolism lead to sustained plasma concentrations of the active parent compound and its metabolites.
Advanced Analytical Methodologies for Perphenazine Hydrochloride Research
Spectrophotometric Quantification Techniques
Spectrophotometry, a cornerstone of analytical chemistry, provides rapid and straightforward methods for the quantification of perphenazine (B1679617) hydrochloride. These techniques are based on the principle that the molecule absorbs light at specific wavelengths.
UV-Vis spectrophotometry is a widely employed technique for the determination of perphenazine hydrochloride. The method relies on measuring the absorbance of a perphenazine solution at its wavelength of maximum absorbance (λmax). For perphenazine, the λmax is typically observed around 254.80 nm in methanol jpsbr.org. Another study identified the absorption maxima at 257 nm in pH 6.8 phosphate buffer asiapharmaceutics.info. The intensity of the absorbance is directly proportional to the concentration of the drug in the solution, following the Beer-Lambert law. This relationship allows for the construction of a calibration curve, which is then used to determine the concentration of unknown samples.
Research has demonstrated the linearity of this method within a concentration range of 2-10 µg/mL jpsbr.org. An alternative approach involves an oxidative derivatization of perphenazine to its sulfoxide (B87167), which can then be quantified spectrophotometrically. This indirect method has shown a linear dependence of absorbance in the concentration range of 1 to 40 µg/mL researchgate.netresearchgate.net. The simplicity, cost-effectiveness, and speed of UV-Vis spectrophotometry make it a valuable tool for routine quality control analysis.
Interactive Table: UV-Vis Spectrophotometry Parameters for this compound Analysis
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 254.80 nm (in methanol) | jpsbr.org |
| Wavelength of Maximum Absorbance (λmax) | 257 nm (in pH 6.8 phosphate buffer) | asiapharmaceutics.info |
| Linearity Range | 2-10 µg/mL | jpsbr.org |
| Linearity Range (as sulfoxide derivative) | 1-40 µg/mL | researchgate.netresearchgate.net |
To enhance the specificity and resolve overlapping spectra from interfering substances, derivative spectrophotometry is utilized. This technique involves the mathematical differentiation of the zero-order absorption spectrum. For perphenazine, both first and second derivative spectra have been successfully applied for its quantification jpsbr.org.
In one study, the first derivative spectrum of a perphenazine solution in methanol showed a valley with maximum amplitude at 261.40 nm, which was used for validation purposes. The second derivative spectrum exhibited its maximum amplitude in a negative valley at 256.80 nm, and this wavelength was subsequently used for validation of the second derivative method jpsbr.org. These derivative methods offer improved resolution of fine spectral details and can effectively minimize background interference, thereby increasing the specificity of the analysis. The developed derivative methods were found to be linear within the concentration range of 2-10 µg/mL jpsbr.org.
Chromatographic Separation and Detection Methods
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for the separation, identification, and quantification of this compound, especially in complex mixtures like pharmaceutical formulations and biological samples.
HPLC is a highly efficient separation technique that offers superior resolution and sensitivity compared to spectrophotometric methods. It is the most widely used analytical method for the determination of this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant mode of HPLC used for perphenazine analysis. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
Several RP-HPLC methods have been developed and optimized for the simultaneous estimation of perphenazine and other active pharmaceutical ingredients, such as amitriptyline allmultidisciplinaryjournal.comsierrajournals.comajrconline.org. The development of these methods involves a systematic optimization of various chromatographic parameters to achieve the desired separation with good resolution, peak symmetry, and a reasonable analysis time.
Key parameters that are typically optimized include:
Stationary Phase (Column): C18 columns are commonly used, such as the Develosil ODS HG-5 RP C18 and Phenomenex Gemini C18 allmultidisciplinaryjournal.comsierrajournals.comajrconline.org.
Mobile Phase Composition: The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier. For instance, a mobile phase of phosphate buffer (pH 2) and acetonitrile in a ratio of 64:36% v/v has been successfully used allmultidisciplinaryjournal.com. Another method utilized a mixture of methanol and TEA buffer (65:35% v/v) sierrajournals.comajrconline.org.
Flow Rate: Flow rates are typically set around 1.0 mL/min to ensure efficient separation and reasonable run times allmultidisciplinaryjournal.comsierrajournals.comajrconline.org.
Detection Wavelength: The eluate is monitored using a UV detector set at a wavelength where perphenazine exhibits significant absorbance, such as 265 nm or 230 nm allmultidisciplinaryjournal.comsierrajournals.comajrconline.org.
These optimized methods have demonstrated good linearity over specific concentration ranges. For example, one method showed linearity for perphenazine in the range of 6 µg/mL to 14 µg/mL, while another was linear between 10–50 µg/mL allmultidisciplinaryjournal.comsierrajournals.comajrconline.org. The developed RP-HPLC methods are validated according to ICH guidelines for parameters like linearity, accuracy, precision, specificity, and robustness, ensuring their suitability for routine quality control analysis allmultidisciplinaryjournal.comsierrajournals.comajrconline.org.
Interactive Table: Examples of Optimized RP-HPLC Methods for this compound
| Parameter | Method 1 | Method 2 |
| Column | Develosil ODS HG-5 RP C18 (5µm, 15cm x 4.6mm) | Phenomenex Gemini C18 (5µ, 4.6 x 250mm) |
| Mobile Phase | Phosphate Buffer (0.2 M, pH=2): Acetonitrile (64:36% v/v) | Methanol: TEA Buffer (65:35% v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 265 nm | 230 nm |
| Retention Time | 2.131 min | Not specified |
| Linearity Range | 6-14 µg/mL | 10-50 µg/mL |
| Reference | allmultidisciplinaryjournal.com | sierrajournals.comajrconline.org |
For applications requiring even higher sensitivity and selectivity, electrochemical detection (ECD) can be coupled with HPLC. ECD is particularly advantageous for the analysis of electroactive compounds like perphenazine, which can undergo oxidation or reduction reactions. This technique measures the current resulting from the oxidation or reduction of the analyte as it passes through a flow cell containing an electrode held at a specific potential.
The selectivity of HPLC-ECD is influenced not only by the chromatographic separation but also by the applied potential at the electrode. This allows for the selective detection of analytes of interest even in the presence of co-eluting, non-electroactive species. The mobile phase composition, including pH, ionic strength, and the presence of ion-pairing agents, plays a crucial role in both the chromatographic separation and the electrochemical response, and therefore must be carefully optimized. While specific applications of HPLC-ECD for this compound are less commonly detailed in general literature compared to UV detection, the principles of ECD make it a highly suitable technique for trace-level analysis of this compound in complex matrices.
Gas Chromatography (GC) for Perphenazine and Metabolites
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a robust analytical technique for the separation, identification, and quantification of volatile compounds and substances that can be made volatile through chemical derivatization. nih.govchemrxiv.org This methodology is highly effective for the analysis of perphenazine and its metabolites in biological matrices. The core principle of GC involves vaporizing a sample and moving it through a chromatographic column using an inert carrier gas. The separation of components is achieved based on their differential partitioning between the stationary phase lining the column and the mobile gas phase. patsnap.com
In the context of perphenazine research, GC-MS has been applied to study its plasma levels along with its major metabolites. nih.gov The technique's power lies in its ability to combine the high-resolution separation of gas chromatography with the precise detection and identification capabilities of mass spectrometry. jmedchem.com This is crucial for metabolomics, as it allows for the detailed profiling of small molecules and metabolites in biological samples such as blood and urine. patsnap.com For non-volatile metabolites of perphenazine, a derivatization step, such as trimethylsilylation, is employed to increase their volatility, making them amenable to GC analysis. nih.gov This approach enables the comprehensive characterization of metabolic pathways and pharmacokinetic profiles of perphenazine. patsnap.comnih.gov
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) is a sophisticated form of planar chromatography that offers significant advancements over traditional Thin Layer Chromatography (TLC). researchgate.netcabr.ie It utilizes chromatographic plates with a layer of stationary phase composed of smaller, more uniform particles, leading to enhanced separation efficiency, higher resolution, and greater detection sensitivity. iipseries.orgacclmp.com HPTLC is a versatile, cost-effective, and rapid analytical tool well-suited for the quality control and analysis of pharmaceutical compounds. cabr.ienih.gov
The key advantages of HPTLC in pharmaceutical research include its ability to analyze multiple samples in parallel, which significantly reduces analysis time and cost per sample. acclmp.comnih.gov The process involves automated sample application, standardized chromatogram development, and software-controlled densitometric evaluation. cabr.ie Unlike HPLC, HPTLC plates are disposable, meaning a fresh stationary phase is used for each analysis, eliminating the risk of carry-over from previous samples and making it ideal for complex or high-matrix samples without extensive cleanup. cabr.ie Its applications in the pharmaceutical industry are broad, covering identity and purity checks, content uniformity tests, and stability studies. cabr.ie While specific HPTLC methods for this compound are not extensively detailed in the provided context, the technique's established utility in analyzing a wide range of drug compounds makes it a highly applicable and efficient option for its quantification and purity assessment. researchgate.netiipseries.org
Method Validation Parameters for Research Applications
Method validation is a critical process in analytical chemistry that demonstrates an analytical procedure is suitable for its intended purpose. For research applications involving this compound, validation ensures the reliability, accuracy, and precision of the obtained results. The parameters for this validation are guided by international standards, such as the International Conference on Harmonisation (ICH) guidelines. allmultidisciplinaryjournal.comsierrajournals.com
Specificity and Selectivity Studies
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. rsc.org In the analysis of perphenazine, specificity ensures that the signal measured is solely from perphenazine and not from excipients in a pharmaceutical formulation or endogenous substances in a biological sample. allmultidisciplinaryjournal.com
One common approach to evaluate specificity is through forced degradation studies. The drug is exposed to stress conditions like acid, base, oxidation, heat, and light to produce degradation products. allmultidisciplinaryjournal.com The analytical method is then used to analyze the stressed samples, and the perphenazine peak is checked for purity and resolution from any degradation peaks, demonstrating the method's stability-indicating nature. allmultidisciplinaryjournal.com Good correlation between the retention times of a standard perphenazine sample and the perphenazine in the formulation further confirms the method's specificity. allmultidisciplinaryjournal.com
Accuracy and Precision Assessment (Intra-day and Inter-day)
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by adding known amounts of pure perphenazine (analyte) to a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, and 120%). allmultidisciplinaryjournal.comindexcopernicus.com The percentage of the analyte recovered is then calculated. Methods are generally considered accurate if the mean percent recovery is within an acceptable range, typically 98-102%, with a low relative standard deviation (%RSD). allmultidisciplinaryjournal.comindexcopernicus.com
Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels:
Intra-day Precision (Repeatability): Assesses the precision over a short time interval with the same analyst and equipment. It is determined by analyzing a set of replicate samples at different concentrations on the same day. allmultidisciplinaryjournal.comresearchgate.net
Inter-day Precision (Intermediate Precision): Assesses the variability of the method over a longer period, often on different days, and may involve different analysts or equipment. allmultidisciplinaryjournal.comresearchgate.net
Precision is expressed as the Relative Standard Deviation (%RSD) of the measurements. A %RSD of less than 2% is generally considered acceptable, indicating that the method is precise. sierrajournals.comindexcopernicus.com
| Parameter | Concentration Level | Finding | Acceptance Criteria | Source |
|---|---|---|---|---|
| Accuracy (% Recovery) | 80% | 100.70% | 98-102% | allmultidisciplinaryjournal.com |
| 100% | 100.36% | |||
| 120% | 100.18% | |||
| Intra-day Precision (%RSD) | 8 µg/ml | 0.35% | < 2% | allmultidisciplinaryjournal.com |
| 10 µg/ml | 0.56% | |||
| 12 µg/ml | 0.76% | |||
| Inter-day Precision (%RSD) | 8 µg/ml | 0.48% | ||
| 10 µg/ml | 0.65% | |||
| 12 µg/ml | 0.46% |
Linearity and Calibration Range Determination
Linearity demonstrates that the results of an analytical method are directly proportional to the concentration of the analyte in the sample within a given range. allmultidisciplinaryjournal.com To establish linearity, a series of standard solutions of perphenazine at different concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the analytical response (e.g., peak area) against the concentration. researchgate.net
The relationship is typically evaluated using linear regression analysis, which yields a correlation coefficient (r or r²), a slope, and a y-intercept. researchgate.net A correlation coefficient close to 1 (e.g., ≥0.999) indicates a strong linear relationship. researchgate.netresearchgate.net The calibration range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. allmultidisciplinaryjournal.com
| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r or r²) | Source |
|---|---|---|---|
| RP-HPLC | 6 - 14 | 0.999 | allmultidisciplinaryjournal.com |
| RP-HPLC | 10 - 50 | Not Specified | sierrajournals.com |
| Spectrophotometry | 1 - 40 | 0.999 | researchgate.net |
| RP-HPLC | Not specified, LOQ 20.88 | 0.9992 | researchgate.net |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for assessing the sensitivity of an analytical method. nih.govjuniperpublishers.com
Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. It represents the concentration at which a signal can be reliably distinguished from the background noise. nih.govjuniperpublishers.com
Limit of Quantification (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govjuniperpublishers.com The LOQ is a critical parameter for determining the lower limit of the calibration range in quantitative assays. researchgate.net
LOD and LOQ are often calculated based on the standard deviation of the response (e.g., the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample measurements) and the slope of the calibration curve. juniperpublishers.com Common formulas are:
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S) Where σ is the standard deviation of the response and S is the slope of the calibration curve. juniperpublishers.com
| Analytical Method | LOD (µg/mL) | LOQ (µg/mL) | Source |
|---|---|---|---|
| RP-HPLC | 0.4 | 0.12 | allmultidisciplinaryjournal.com |
| RP-HPLC | 33.8 | 20.88 | researchgate.net |
| Spectrophotometry | Not Specified | 3.3 | researchgate.net |
| HPTLC (for other drugs) | 0.01321 | 0.04006 | nih.gov |
Application in Biological Sample Analysis (Preclinical Plasma, Brain Homogenates)
The quantification of this compound in biological matrices is fundamental to preclinical pharmacokinetic and pharmacodynamic studies. Validated analytical methods are essential for accurately determining drug concentrations in complex samples such as plasma and brain homogenates. An HPLC method was specifically established and validated for the quantitative determination of Perphenazine in rat plasma and brain samples to support in vivo studies nih.gov.
In a notable preclinical study investigating Perphenazine-loaded solid lipid nanoparticles (SLN), a validated HPLC method was employed to assess pharmacokinetic parameters and brain distribution in Wistar rats following oral administration nih.gov. The analysis of plasma samples allows researchers to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. Concurrently, analyzing brain homogenates provides crucial information on the drug's ability to cross the blood-brain barrier and its concentration at the site of action nih.govnih.gov.
The results from such studies are instrumental in evaluating novel drug delivery systems. For instance, the analysis revealed that Perphenazine-loaded SLNs significantly increased the drug's half-life and mean residence time in both plasma and brain homogenate compared to a standard Perphenazine suspension nih.gov. Specifically, the relative bioavailability and brain distribution were increased by up to 2-fold and 16-fold, respectively, highlighting the potential of the SLN formulation to enhance brain delivery nih.gov.
Table 2: Findings from Preclinical Analysis of this compound in Biological Samples
| Biological Matrix | Analytical Method | Key Research Finding | Reference |
|---|---|---|---|
| Rat Plasma | HPLC | Pharmacokinetic profiling; demonstrated a 2-fold increase in relative bioavailability with SLN formulation. | nih.gov |
| Rat Brain Homogenates | HPLC | Brain distribution studies; showed a 16-fold increase in brain concentration with SLN formulation. | nih.gov |
Stability-Indicating Method Development for Research Samples
A stability-indicating analytical method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The development of such methods is mandated by regulatory bodies like the ICH to ensure the safety and efficacy of pharmaceutical products throughout their shelf life nih.govmedcraveonline.compharmaguideline.com.
The core of developing a stability-indicating method involves subjecting the drug substance to forced degradation under various stress conditions. These conditions typically include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress nih.govresearchgate.netresearchgate.net. For phenothiazine (B1677639) compounds structurally similar to Perphenazine, like Fluphenazine (B1673473) hydrochloride, forced degradation studies have been extensively performed to develop and validate stability-indicating HPLC methods nih.govnih.govresearchgate.net.
In these studies, the drug is exposed to conditions such as 0.1 M to 1.0 M hydrochloric acid for acidic hydrolysis, 0.1 M to 1.0 M sodium hydroxide for basic hydrolysis, and hydrogen peroxide (e.g., 3-10%) for oxidation nih.govpharmaguideline.com. Thermal degradation is often assessed by exposing the solid drug to dry heat (e.g., 75-80°C), while photostability is evaluated by exposure to a combination of UV and visible light nih.govpharmaguideline.com.
The analytical method, typically RP-HPLC with UV or photodiode array (PDA) detection, must be able to resolve the principal peak of the intact drug from any peaks corresponding to the degradation products that are formed nih.govresearchgate.net. The validation of the method ensures its specificity, linearity, accuracy, and precision for quantifying the parent drug without interference from degradants nih.govnih.gov. Studies on Fluphenazine have shown it to be particularly sensitive to oxidative and photolytic stress conditions nih.govnih.gov. This information is vital for guiding formulation development, selecting appropriate packaging, and defining storage conditions for research samples and finished products.
Table 3: Forced Degradation Conditions for Stability-Indicating Method Development
| Stress Condition | Typical Reagent/Parameter | Purpose | Observed Sensitivity (for related compounds) |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M - 1.0 M HCl | To identify acid-labile degradation products. | Moderate degradation observed. |
| Base Hydrolysis | 0.1 M - 1.0 M NaOH | To identify base-labile degradation products. | Significant degradation observed. |
| Oxidation | 3% - 10% H₂O₂ | To identify oxidative degradation products. | High sensitivity; significant degradation. nih.gov |
| Thermal Degradation | Dry Heat (e.g., 80°C) | To assess stability at elevated temperatures. | Relatively stable, minor degradation. |
| Photodegradation | UV/Visible Light Exposure | To assess light sensitivity. | High sensitivity; significant degradation. nih.gov |
Development and Evaluation of Novel Drug Delivery Systems for Perphenazine Hydrochloride in Research Settings
Nanoparticle-Based Formulations
Nanoparticle-based formulations are being extensively investigated to modify the pharmacokinetic profile of perphenazine (B1679617). By encapsulating the drug within a nanoscale carrier, it is possible to alter its distribution, metabolism, and release characteristics.
Solid Lipid Nanoparticles (SLNs) are colloidal carriers that are formulated from biodegradable and biocompatible lipids, which are solid at room temperature. mdpi.com They represent a promising alternative to traditional colloidal systems like liposomes and polymeric nanoparticles for delivering lipophilic drugs such as perphenazine. nih.govnih.gov
A prevalent method for preparing perphenazine-loaded SLNs is the solvent emulsification-evaporation technique. nih.govresearchgate.netnih.gov This method involves dissolving perphenazine and a lipid matrix, such as glycerol (B35011) monostearate (GMS), in an organic solvent. This organic phase is then emulsified in an aqueous phase containing surfactants like Tween 80 and stabilizers such as soybean lecithin. nih.govresearchgate.netsemanticscholar.org The resulting oil-in-water emulsion is subjected to high-speed homogenization or ultrasonication to reduce the droplet size. Subsequently, the organic solvent is evaporated, leading to the precipitation of the lipid and the formation of solid nanoparticles with the drug encapsulated within. nih.govresearchgate.net
The physicochemical characteristics of SLNs are critical determinants of their in vivo behavior. Research on perphenazine-loaded SLNs (PPZ-SLNs) has focused on optimizing these properties. nih.govsemanticscholar.org
Particle Size: The size of the nanoparticles influences their stability, drug release profile, and cellular uptake. semanticscholar.org Studies have reported the successful formulation of PPZ-SLNs with particle sizes ranging from approximately 96 nm to 264 nm. nih.govsemanticscholar.org An optimized formulation achieved a mean particle size of 104 ± 3.92 nm. nih.govresearchgate.netnih.gov Particles in the 120-200 nm range are often considered ideal for reducing clearance by the reticuloendothelial system. nih.gov
Zeta Potential: Zeta potential is a measure of the surface charge of the nanoparticles and is a key indicator of the stability of the colloidal dispersion. mdpi.com For PPZ-SLNs, reported zeta potential values have ranged from -21.2 mV to -35.8 mV. nih.govsemanticscholar.org An optimized formulation exhibited a zeta potential of -28 ± 2.28 mV, suggesting good colloidal stability. nih.govresearchgate.netnih.gov
Entrapment Efficiency (EE): This parameter quantifies the percentage of the initial drug that is successfully encapsulated within the nanoparticles. High entrapment efficiency is desirable to maximize drug payload. Research has shown that EE% for PPZ-SLNs can vary significantly, from 36.1% to 87.5%, depending on the formulation variables. nih.govsemanticscholar.org Through statistical optimization, an entrapment efficiency of 83% ± 1.29 has been achieved. nih.govresearchgate.netnih.gov
Morphology: Morphological analysis, often conducted using transmission electron microscopy (TEM) or scanning electron microscopy (SEM), has revealed that perphenazine-loaded nanostructured lipid carriers (NLCs), a closely related system, are approximately spherical in shape. nih.govresearchgate.net Solid-state characterization using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffractometry (P-XRD) has indicated that the encapsulated drug exists in an amorphous state rather than a crystalline one. nih.govnih.gov
| Characteristic | Research Finding | Reference |
| Particle Size | 104 ± 3.92 nm | nih.gov, researchgate.net, nih.gov |
| Zeta Potential | -28 ± 2.28 mV | nih.gov, researchgate.net, nih.gov |
| Entrapment Efficiency | 83% ± 1.29 | nih.gov, researchgate.net, nih.gov |
| Morphology | Amorphous state, spherical shape | nih.gov, nih.gov |
The long-term stability of nanoparticle formulations is crucial for their potential clinical application. Stability studies for perphenazine-loaded SLNs have been conducted to evaluate changes in particle size and drug content over time. Research has demonstrated that lyophilized PPZ-SLNs exhibit good storage stability when kept at 4°C for a period of 3 months. nih.gov Similarly, perphenazine-loaded NLCs also showed good stability under the same conditions. nih.govresearchgate.net Lyophilization, or freeze-drying, is a common technique used to enhance the long-term physical and chemical stability of SLN dispersions by preventing particle aggregation and drug degradation. mdpi.com
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used in the development of drug delivery systems. PLGA nanoparticles can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release.
Perphenazine has been successfully encapsulated into PLGA nanoparticles using the emulsion solvent evaporation technique. mdpi.comnih.gov Research has focused on optimizing formulation variables to maximize drug encapsulation and loading. Key parameters investigated include the concentration of PLGA, the theoretical drug loading, and the concentration of the stabilizer, poly(vinyl alcohol) (PVA). mdpi.comresearchgate.net
In one study, this systematic optimization resulted in the formulation of perphenazine-loaded PLGA nanoparticles with a high encapsulation efficiency of 83.9% and a drug loading of 51.1%. mdpi.comnih.govresearchgate.netsemanticscholar.org The study also noted the influence of formulation parameters on nanoparticle size; for instance, nanoparticles prepared with optimized variables were in the submicron range, with sizes around 325.5 ± 32.4 nm. mdpi.comnih.gov It was observed that increasing the PLGA concentration in the formulation led to an increase in the mean diameter of the resulting nanoparticles. mdpi.comresearchgate.net
| Parameter | Optimized Value | Reference |
| Encapsulation Efficiency | 83.9% | mdpi.com, semanticscholar.org, researchgate.net, nih.gov |
| Drug Loading | 51.1% | mdpi.com, semanticscholar.org, researchgate.net, nih.gov |
| Particle Size | 325.5 ± 32.4 nm | mdpi.com, nih.gov |
Poly(lactic-co-glycolic acid) (PLGA) Biodegradable Nanoparticles
Release Kinetics Studies In Vitro
In vitro release studies are fundamental in evaluating the performance of novel drug delivery systems for perphenazine hydrochloride. These studies characterize the rate and mechanism of drug release from a formulation, providing insights into its potential in vivo behavior. Research has demonstrated varied release profiles depending on the formulation strategy employed.
For instance, nanoparticles formulated with poly(dl-lactide-co-glycolide) (PLGA) have been shown to exhibit a biphasic release pattern for perphenazine. This is characterized by an initial rapid "burst release" within the first 24 hours, attributed to the drug adsorbed or entrapped on the nanoparticle surface, followed by a more gradual, sustained release. mdpi.com The concentration of PLGA in the formulation directly influences this profile. mdpi.com
Similarly, sustained-release patterns have been observed with lipid-based nanoformulations. Perphenazine-loaded solid lipid nanoparticles (PPZ-SLNs) demonstrated a prolonged release, with over 90% of the drug being released over a 48-hour period. nih.gov Nanostructured lipid carriers (NLCs) also exhibit an extended-release profile, which has been found to fit well with the Higuchi kinetic model, suggesting a diffusion-controlled release mechanism. nih.govtandfonline.com
Solid dispersion techniques have also been explored to modify the release of perphenazine. Studies comparing different preparation methods and drug-to-carrier ratios show significant differences in dissolution rates. The data below illustrates the cumulative percentage of perphenazine released from different solid dispersion formulations over time.
| Time (minutes) | Formulation PPD 1 (%) | Formulation PPD 2 (%) | Formulation PPD 3 (%) |
| 5 | 29.54 | 35.18 | 32.14 |
| 10 | 41.27 | 48.23 | 45.62 |
| 15 | 53.82 | 61.34 | 58.78 |
| 30 | 65.21 | 74.29 | 71.29 |
| 45 | 78.34 | 85.43 | 82.15 |
| 60 | 84.12 | 96.21 | 93.42 |
This table is interactive. You can sort and filter the data.
These kinetic studies are crucial for optimizing formulations to achieve a desired therapeutic effect, whether it be rapid release for acute conditions or sustained release for chronic management.
Inclusion Complex Formulations (e.g., Hydroxypropyl-β-cyclodextrin)
A significant strategy to improve the physicochemical properties of perphenazine, which is classified as a poorly water-soluble drug, is the formation of inclusion complexes. tandfonline.com Hydroxypropyl-β-cyclodextrin (HP-β-CD), a cyclic oligosaccharide, is frequently used for this purpose due to its ability to encapsulate guest molecules within its hydrophobic cavity, thereby enhancing their solubility and dissolution rate in aqueous environments. nih.govscienceasia.org
The formation of a true inclusion complex between perphenazine and HP-β-CD has been confirmed in research settings through various physicochemical characterization techniques, including Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR). nih.gov Studies have shown that complexation, often prepared by an evaporation method in a 1:1 molar ratio, substantially improves both the solubility and the dissolution rate of perphenazine compared to the drug alone. tandfonline.comnih.gov This enhancement is a critical step in developing more effective oral dosage forms, such as orally disintegrating tablets (ODTs), which aim for rapid dissolution and potential absorption benefits. nih.gov
Strategies for Enhancing Bioavailability through Novel Formulations in Preclinical Studies
The oral bioavailability of this compound is limited by its poor aqueous solubility and significant first-pass metabolism in the liver. nih.govnih.gov Consequently, a primary focus of preclinical research is the development of novel formulations designed to overcome these barriers.
Several promising strategies have been investigated:
Inclusion Complexation: As detailed previously, forming an inclusion complex with HP-β-CD enhances the drug's solubility and dissolution, which is a prerequisite for absorption and can lead to improved bioavailability. nih.gov
Lipid-Based Nanocarriers: Formulations such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) have been developed to enhance oral bioavailability. nih.govtandfonline.comnih.gov These nanocarriers can protect the encapsulated perphenazine from degradation in the gastrointestinal tract and may facilitate its absorption through the lymphatic system, thus bypassing the extensive first-pass metabolism in the liver. tandfonline.comnih.gov Preclinical studies in rats have shown that the relative bioavailability of perphenazine can be significantly increased—up to 3.12-fold—using NLCs compared to a simple drug suspension. tandfonline.comnih.gov
Solid Dispersions: This technique involves dispersing perphenazine in a hydrophilic carrier matrix. The resulting amorphous state of the drug prevents re-crystallization and leads to higher solubility and dissolution rates, which are expected to translate into enhanced bioavailability.
These formulation strategies aim to modify the drug's release and absorption characteristics, ultimately increasing the amount of active perphenazine that reaches systemic circulation to exert its therapeutic effect.
Influence of Formulation Parameters on Pharmacokinetic Profiles in Animal Models
The influence of novel formulation strategies on the pharmacokinetic profile of this compound has been demonstrated in various animal models, providing crucial data on how formulation parameters affect drug absorption, distribution, and elimination.
In a study conducted in rabbits, the pharmacokinetic behavior of orally disintegrating tablets (ODTs) containing a perphenazine/HP-β-CD inclusion complex was compared to conventional tablets. The ODT formulation resulted in a significantly faster rate of absorption and a higher peak plasma concentration.
Table 1: Pharmacokinetic Parameters of Perphenazine Formulations in Rabbits
| Parameter | ODT with PPZ/HP-β-CD Complex | Conventional Tablet |
| Cmax (ng/mL) | 82.86 | 62.71 |
| Tmax (h) | 1.04 | 3.83 |
| AUC(0-24) (ng·h/mL) | 480.00 | 397.56 |
| AUC(0-∞) (ng·h/mL) | 505.00 | 400.12 |
This table is interactive. You can sort and filter the data.
The relative bioavailability of the ODT formulation was approximately 121-126% of the conventional tablet, indicating a substantial improvement in drug absorption.
Similarly, studies in male Wistar rats using perphenazine-loaded solid lipid nanoparticles (PPZ-SLNs) showed a profound impact on the drug's pharmacokinetics compared to a standard perphenazine suspension. nih.gov The SLN formulation led to a 2-fold increase in relative bioavailability and significantly prolonged the drug's presence in the system. nih.gov
Table 2: Pharmacokinetic Parameters of Perphenazine Formulations in Rat Plasma
| Parameter | PPZ-SLN Suspension | PPZ Suspension |
| Cmax (ng/mL) | 145.4 ± 16.2 | 100.1 ± 13.9 |
| Tmax (h) | 4.0 ± 0.0 | 2.0 ± 0.0 |
| AUC(0-t) (ng·h/mL) | 1489.1 ± 204.3 | 741.5 ± 155.6 |
| Half-life (t1/2) (h) | 6.7 ± 1.1 | 3.9 ± 0.5 |
| Mean Residence Time (MRT) (h) | 9.9 ± 1.4 | 5.8 ± 0.7 |
This table is interactive. You can sort and filter the data.
These animal model studies underscore the direct link between formulation parameters and in vivo pharmacokinetic performance, demonstrating that advanced drug delivery systems can significantly enhance the absorption and systemic exposure of this compound. nih.gov
Computational and Theoretical Investigations of Perphenazine Hydrochloride
Molecular Docking Simulations with Receptor Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of pharmacology, it is used to model the interaction between a ligand, such as perphenazine (B1679617), and its protein target, such as a receptor or enzyme. This method is crucial for understanding the structural basis of the drug's activity and for virtual screening of new potential drugs.
Docking studies have been instrumental in elucidating the binding mechanism of perphenazine with its various targets. For instance, simulations have explored its interaction with acetylcholinesterase (AChE), a key enzyme in the central nervous system. researchgate.net These studies revealed that perphenazine can form a strong attachment to AChE, with a calculated binding energy of -10.58 kcal/mol, indicating a high affinity. researchgate.net The primary intermolecular forces stabilizing this complex were identified as hydrophobic interactions and hydrogen bonding. researchgate.net
The principal antipsychotic effect of perphenazine is attributed to its antagonism of dopamine (B1211576) receptors. patsnap.compatsnap.com Molecular docking simulations have been performed to model the binding of phenothiazine (B1677639) derivatives, including perphenazine, within the active site of the dopamine D2 receptor. niscpr.res.in These simulations help to calculate the binding energies of the drug-receptor complexes and correlate these energies with the observed antipsychotic efficacy. niscpr.res.in The phenothiazine moiety often fits into hydrophobic pockets within the receptor, a recurring theme in its interactions with various targets. ekb.eg
Modern approaches have also incorporated machine learning and deep learning algorithms into the docking process. Methods like GNINA (a deep learning-based molecular docking tool) are used to calculate binding affinities between antipsychotics and a wide array of neuropharmacological receptors, providing more accurate predictions of binding poses and affinities. nih.gov
| Target Protein | Docking Method/Software | Key Findings |
| Acetylcholinesterase (AChE) | Molecular Docking | Strong binding affinity with a binding energy of -10.58 kcal/mol. Interactions are primarily hydrophobic and hydrogen bonds. researchgate.net |
| Dopamine D2 Receptor | Molecular Docking (General) | Phenothiazine moiety docks within the receptor's binding site, with binding energy correlating to antipsychotic activity. niscpr.res.in |
| Bcr-Abl Kinase | Molecular Docking Simulation | The phenothiazine ring of derivatives fits into a key hydrophobic pocket of the kinase. ekb.eg |
| Protein Phosphatase 2A (PP2A) | Computational Docking Analysis | Used to screen for phenothiazine-like compounds that could act as activators of PP2A, a potential anti-cancer target. mdpi.com |
| Various Neuroreceptors | GNINA (Deep Learning-Based) | Used to measure binding affinities of antipsychotics to a broad panel of receptors to understand polypharmacology. nih.gov |
In Silico Target Prediction and Screening
In silico target prediction, or target fishing, encompasses a range of computational methods designed to identify the biological targets of a small molecule. mdpi.com This is particularly valuable for established drugs like perphenazine, as it can help uncover novel mechanisms of action or identify opportunities for drug repurposing. These strategies are broadly categorized into ligand-based and receptor-based approaches. mdpi.com Ligand-based methods search for known targets of molecules that are structurally similar to the query compound, while receptor-based methods involve docking the compound against a large panel of protein structures. mdpi.com
For perphenazine, these methods can computationally screen and predict its interaction with a wide array of proteins. The primary and well-established targets for perphenazine are dopamine receptors, particularly the D2 subtype. patsnap.comncats.io However, it is known to be a "multi-target" drug, exhibiting antagonistic activity at several other receptor sites. patsnap.comnih.gov In silico screening can help to systematically identify and rank these potential off-targets.
Computational tools and databases such as Swiss Target Prediction and BindingDB are used to predict potential targets based on the chemical structure of a compound. actamedica.org These predictions can then be prioritized for further investigation using molecular docking or for direct experimental validation. nih.govactamedica.org The known polypharmacology of perphenazine, which includes interactions with serotonin (B10506) (5-HT) receptors, alpha-1 adrenergic receptors, and histamine (B1213489) H1 receptors, serves as a validation set for the accuracy of these predictive models. patsnap.com
| Target/Receptor | Binding Affinity (Ki) | Significance |
| Dopamine D2 Receptor | 0.56 nM - 0.765 nM targetmol.com | Primary target for antipsychotic effects. patsnap.compatsnap.com |
| Dopamine D3 Receptor | 0.13 nM - 0.43 nM targetmol.com | High affinity, contributes to antipsychotic profile. |
| Serotonin 5-HT2A Receptor | 5.6 nM targetmol.com | Contributes to antipsychotic and antidepressant effects. patsnap.com |
| Serotonin 5-HT6 Receptor | 17 nM targetmol.com | Potential role in cognitive aspects of treatment. |
| Histamine H1 Receptor | 8 nM targetmol.com | Associated with sedative side effects. patsnap.com |
| Alpha-1A Adrenergic Receptor | 10 nM targetmol.com | Can lead to sedative effects and hypotension. patsnap.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For phenothiazine derivatives, QSAR studies are essential for optimizing the molecular structure to enhance therapeutic efficacy and minimize undesirable side effects.
The foundation of QSAR lies in the well-established Structure-Activity Relationships (SAR) of phenothiazines. Decades of research have identified key structural features that govern their antipsychotic activity. slideshare.netnih.gov These include:
Substitution at the 2-position: An electron-withdrawing group (like the chloro group in perphenazine) at this position increases antipsychotic activity. slideshare.net
The N-10 side chain: A three-carbon chain separating the phenothiazine nitrogen from the terminal amino group is critical for optimal neuroleptic activity. slideshare.netif-pan.krakow.pl
The terminal amino group: The nature of the terminal amine is crucial, with piperazine-containing derivatives like perphenazine generally showing higher potency than those with simple alkylamino side chains. nih.gov
QSAR models quantify these observations by correlating biological activity with physicochemical descriptors. niscpr.res.in These descriptors can include parameters related to a molecule's electronic properties (e.g., LUMO energy), lipophilicity (e.g., logP), and steric properties (e.g., molecular volume). niscpr.res.in Statistical methods, such as partial least squares (PLS) regression, are then used to build the predictive models. nih.gov For example, a 2D-QSAR analysis was successfully used to establish a quantitative link between the structures of fluphenazine (B1673473) analogues and their pro-apoptotic activity, demonstrating the utility of this approach in designing derivatives for other therapeutic areas like cancer chemoprevention. ptfarm.pl
| Structural Feature of Phenothiazine Derivatives | Impact on Antipsychotic Activity | Rationale/Mechanism |
| Electron-withdrawing group at C2 | Increases activity slideshare.net | Enhances interaction with the dopamine receptor, possibly by influencing the conformation of the side chain. nih.gov |
| 3-carbon chain at N10 | Essential for high activity; shortening or lengthening the chain reduces it. slideshare.net | Provides the optimal distance and geometry for the terminal nitrogen to interact with the receptor. |
| Tertiary terminal amino group | Required for activity. slideshare.net | The protonated amine is crucial for receptor binding. |
| Piperazine (B1678402) ring in side chain | Generally enhances potency compared to aliphatic chains. nih.gov | The piperazine moiety may engage in additional favorable interactions within the receptor binding site. |
Molecular Dynamics Simulations to Understand Drug-Receptor Interactions
While molecular docking provides a static snapshot of a drug-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, predicting how the atoms in the system will move over time. ekb.eg This technique is invaluable for assessing the stability of a binding pose predicted by docking and for understanding the subtle conformational changes that occur in both the drug and the receptor during the binding event. mdpi.comnih.gov
MD simulations of perphenazine, both in solution and complexed with its biological targets, provide critical insights into its behavior at an atomic level. matilda.science A typical MD simulation runs for a duration ranging from nanoseconds to microseconds, tracking the trajectory of all atoms in the system. ekb.egdovepress.com From these trajectories, a wealth of information can be extracted through various analyses.
The stability of the perphenazine-receptor complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand over the course of the simulation. ekb.egdovepress.com A stable RMSD value suggests that the complex has reached equilibrium and the binding pose is maintained. The Root Mean Square Fluctuation (RMSF) can identify which parts of the protein and ligand are flexible and which are rigid, highlighting key residues involved in the interaction. ekb.eg Other analyses, such as the Radius of Gyration (Rg) and Solvent Accessible Surface Area (SASA), provide information about the compactness and conformational changes of the complex. ekb.egdovepress.com Furthermore, MD simulations allow for a detailed analysis of specific interactions, such as the persistence of hydrogen bonds over time, which confirms their importance in maintaining the stability of the drug-receptor complex. dovepress.com
| MD Simulation Analysis | Purpose and Insights Provided |
| Root Mean Square Deviation (RMSD) | Measures the average change in displacement of a selection of atoms over time. A stable RMSD indicates the system has reached equilibrium and the binding pose is stable. ekb.egdovepress.com |
| Root Mean Square Fluctuation (RMSF) | Reveals the flexibility of different regions of the protein or ligand. High RMSF values indicate flexible regions, while low values indicate stable regions. ekb.eg |
| Radius of Gyration (Rg) | Measures the compactness of the protein or complex. Changes in Rg can indicate conformational changes such as unfolding or ligand-induced compaction. ekb.eg |
| Solvent Accessible Surface Area (SASA) | Calculates the area of the molecule's surface that is accessible to the solvent. It provides information on how the binding of a ligand may alter the protein's exposure to the solvent. ekb.eg |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time, quantifying the stability and importance of these specific interactions. dovepress.com |
| Binding Free Energy (e.g., MM-PBSA) | Estimates the free energy of binding for the ligand-receptor complex, providing a quantitative measure of binding affinity that can be compared with experimental data. ekb.eg |
Investigational Preclinical Interactions of Perphenazine Hydrochloride
Enzyme Interaction Studies (e.g., CYP2D6 inhibition/induction)
Preclinical and clinical research has established that the metabolism of perphenazine (B1679617) is significantly mediated by the cytochrome P450 2D6 (CYP2D6) enzyme. clinpgx.org The pharmacokinetics of perphenazine are therefore subject to genetic polymorphisms affecting this enzyme. clinpgx.org Individuals classified as "poor metabolizers" due to reduced or absent CYP2D6 activity process perphenazine more slowly, leading to higher plasma concentrations compared to "extensive metabolizers". clinpgx.org
Studies have also demonstrated that some phenothiazines act as inhibitors of CYP2D6. Research involving perazine (B1214570), a structurally related antipsychotic, showed it to be a potent inhibitor of CYP2D6 activity. nih.govresearchgate.net In a study with psychiatric patients, treatment with perazine resulted in a significant increase in the urinary metabolic ratio of dextromethorphan (B48470) to its metabolite dextrorphan, a key indicator of CYP2D6 inhibition. nih.govresearchgate.net This led to a phenotypic shift from extensive metabolizer (EM) to poor metabolizer (PM) in 19 out of 26 participants. nih.govresearchgate.net
Table 1: Effect of Perazine on CYP2D6 Activity
| Parameter | Value at Baseline (Mean ± SD) | Value at Day 14 (Mean ± SD) | Significance (p-value) |
|---|---|---|---|
| Dextromethorphan/Dextrorphan Metabolic Ratio | 0.39 ± 1.38 | 1.46 ± 2.22 | < .0001 |
Data from a study on the effects of perazine, a related phenothiazine (B1677639), on CYP2D6 phenotype. nih.govresearchgate.net
Genetic variations in the CYP2D6 gene, such as the CYP2D610 allele common in Asian populations, have a pronounced impact on perphenazine exposure. nih.gov In a study with healthy Chinese-Canadian volunteers, individuals homozygous for the CYP2D610 allele (reduced function) exhibited significantly higher systemic concentrations of perphenazine following a single oral dose. nih.gov
Table 2: Impact of CYP2D6 Genotype on Perphenazine Pharmacokinetics
| Genotype Group | Mean Area Under Curve (AUC₀₋₆) | Fold Increase vs. CYP2D6*1 Carriers | Significance (p-value) |
|---|---|---|---|
| CYP2D610/10 | 2.9-fold higher | 2.9 | < 0.01 |
| CYP2D6*1 Carriers | Baseline | N/A | N/A |
This table illustrates the significant increase in perphenazine exposure in individuals with a reduced-function CYP2D6 genotype. nih.gov
Receptor Occupancy Studies in Preclinical Models
Perphenazine's primary mechanism of action involves the antagonism of dopamine (B1211576) D1 and D2 receptors in the central nervous system. drugbank.comresearchgate.net Preclinical in vitro binding studies have been conducted to characterize the affinity of perphenazine and its metabolites for various receptors. These studies reveal important distinctions in their binding profiles. nih.gov
Perphenazine and its metabolite, 7-hydroxyperphenazine (B3061111), demonstrate a classical antipsychotic profile with a higher affinity for dopamine D2 receptors than for serotonin (B10506) 5-HT2A receptors. nih.gov In contrast, the principal metabolite, N-dealkylperphenazine (DAPZ), exhibits an atypical profile with a higher affinity for 5-HT2A receptors than for D2 receptors. nih.gov
Table 3: Comparative Receptor Binding Affinities
| Compound | Affinity for Dopamine D2 Receptors | Affinity for Serotonin 5-HT2A Receptors | Resulting Profile |
|---|---|---|---|
| Perphenazine | High | Lower | Classical |
| 7-Hydroxyperphenazine | High | Lower | Classical |
| N-dealkylperphenazine (DAPZ) | Lower | High | Atypical |
This table summarizes in vitro findings on the differential receptor affinities of perphenazine and its key metabolites. nih.gov
In vivo studies have correlated serum concentrations of perphenazine with central D2 receptor occupancy. A cross-validation study using positron emission tomography (PET) with [11C]raclopride in clinically stable patients found a curvilinear relationship between serum drug levels and receptor blockade. nih.gov Serum perphenazine concentrations ranging from 1.8 to 9 nmol/l were associated with a central D2 receptor occupancy of 66% to 82%. nih.gov
Mechanistic Exploration of Co-administration with Other Compounds in Research Models
Preclinical research has explored the functional consequences of the co-existence of perphenazine with its own metabolites in vivo. A key hypothesis was that the principal metabolite, N-dealkylperphenazine (DAPZ), might moderate the parent drug's effects due to its "atypical" receptor-binding profile (higher 5-HT2A vs. D2 affinity). nih.gov
Impact on Cholinesterase Activity in Preclinical Models
In addition to its well-known effects on dopamine receptors, preclinical studies have identified an inhibitory action of perphenazine on acetylcholinesterase (AChE). nih.gov A study utilizing human erythrocyte AChE demonstrated that phenothiazines, including perphenazine, inhibit the enzyme in a concentration-dependent manner. nih.gov
The nature of this inhibition was found to be complex. At lower concentrations, perphenazine behaves as a non-competitive inhibitor of AChE. nih.gov However, as the concentration increases to levels where the drug begins to form non-fluorescent micellar aggregates (above 30-40 µM for perphenazine), the kinetics of inhibition shift to a "mixed" type. nih.gov This suggests that perphenazine can interact with acetylcholinesterase both as individual monomers and as micellar structures, producing different inhibitory effects. nih.gov
Table 4: Perphenazine Interaction with Acetylcholinesterase (AChE)
| Perphenazine Concentration | Physical State | Type of AChE Inhibition |
|---|---|---|
| Low (below 30-40 µM) | Monomers | Non-competitive |
| High (above 30-40 µM) | Micellar Aggregates | Mixed |
Summary of the concentration-dependent inhibition of human erythrocyte acetylcholinesterase by perphenazine. nih.gov
Q & A
Q. What is the primary mechanism of action of perphenazine hydrochloride in antipsychotic research?
this compound acts as a typical antipsychotic by antagonizing multiple neurotransmitter receptors, including dopamine D2/D3 receptors (Ki = 0.765/0.13 nM), serotonin 5-HT receptors (Ki = 5.6 nM), histamine H1 receptors (Ki = 8 nM), and α1A-adrenergic receptors (Ki = 10 nM). This multi-receptor inhibition underpins its efficacy in managing positive symptoms of schizophrenia, such as hallucinations and delusions, while also contributing to side effects like extrapyramidal symptoms .
Q. How do researchers quantify this compound in pharmaceutical formulations?
Two validated methods are widely used:
- Spectrophotometry : Measures oxidation products (e.g., using H₂O₂ or Cr₂O₇²⁻) but requires strict control of reaction conditions due to perphenazine’s oxidation susceptibility .
- Flow Injection Fluorometry : Offers higher sensitivity (detection limit: 0.02 µg/mL) with λex/λem = 309/386 nm. This method is rapid (106 samples/hour) and suitable for tablets and biological matrices like urine . USP Reference Standards (e.g., USP Perphenazine RS) ensure analytical consistency across studies .
Q. Which standardized assessment tools are recommended for evaluating perphenazine’s efficacy in schizophrenia clinical trials?
The Positive and Negative Syndrome Scale (PANSS) is the gold standard for typological and dimensional assessment of schizophrenia symptoms. It evaluates positive symptoms (e.g., delusions), negative symptoms (e.g., emotional withdrawal), and general psychopathology, ensuring drug sensitivity and reliability in longitudinal studies .
Advanced Research Questions
Q. What methodological considerations are critical when studying perphenazine’s oxidation-sensitive properties in vitro?
Key precautions include:
- Antioxidant Use : Adding ascorbic acid or nitrogen sparging to prevent oxidative degradation during sample preparation.
- Storage Conditions : Storing solutions in amber vials at -20°C to minimize light- and temperature-induced degradation .
- Chromatographic Validation : Employing stability-indicating HPLC methods to distinguish intact perphenazine from oxidation byproducts like sulfoxides .
Q. How can researchers design experiments to investigate synergistic effects of perphenazine-amitriptyline combinations?
Preclinical studies should:
- Dose Optimization : Use fixed-dose combinations (e.g., 2–4 mg perphenazine + 10–25 mg amitriptyline hydrochloride) to mirror clinical formulations like Etrafon .
- Behavioral Models : Employ rodent assays (e.g., forced swim test) to assess antidepressant-antipsychotic synergy.
- Pharmacokinetic Profiling : Monitor plasma levels of both drugs to rule out metabolic interactions .
Q. What strategies resolve discrepancies in receptor affinity data for perphenazine across studies?
Discrepancies often arise from assay variability (e.g., radioligand choice, cell lines). To mitigate:
Q. How do deuterated analogs of this compound aid in pharmacokinetic studies?
Deuterated perphenazine (e.g., Perphenazine D8 Dihydrochloride) serves as an internal standard in LC-MS to improve quantification accuracy by correcting for matrix effects. Its isotopic purity (>98%) ensures reliable tracer studies for metabolite identification and half-life determination .
Q. What analytical techniques are suitable for detecting perphenazine metabolites in biological samples?
- LC-MS/MS : Ideal for identifying sulfoxide and hydroxylated metabolites in plasma or urine.
- Time-Scanning Fluorometry : Detects oxidation products in real-time with minimal sample preparation .
- Ultrasound-Assisted Extraction : Enhances recovery of metabolites from complex matrices .
Data Contradiction Analysis
- Receptor Affinity Variability : Differences in reported Ki values (e.g., D2 receptor) may stem from assay conditions (e.g., pH, temperature). Standardizing protocols using USP references reduces variability .
- Clinical Efficacy Metrics : While PANSS is robust, some trials report divergent outcomes due to patient heterogeneity. Stratifying cohorts by symptom severity (e.g., using PANSS subscales) enhances data interpretability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
